(-)-Bamethan
Description
Properties
CAS No. |
111051-32-2 |
|---|---|
Molecular Formula |
C15H10Cl2O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of (-)-Bamethan on Vascular Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bamethan is a sympathomimetic amine that primarily functions as a peripheral vasodilator. Its therapeutic applications have been centered around improving blood flow in conditions associated with vascular insufficiency. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the vasodilatory action of this compound on vascular smooth muscle. The content herein is curated for researchers, scientists, and professionals involved in drug development, offering a detailed exploration of its pharmacodynamics, relevant experimental protocols, and the associated signaling pathways.
Core Mechanism of Action
This compound exerts its vasodilatory effect primarily by acting as a β-adrenergic receptor agonist on vascular smooth muscle cells. This interaction initiates a signaling cascade that leads to smooth muscle relaxation and a subsequent increase in blood vessel diameter.[1][2] While its principal activity is at β-adrenoceptors, some evidence suggests a minor interaction with α-adrenergic receptors, which could contribute to its overall vascular effect.[1][2]
Signaling Pathway
The vasodilatory action of this compound is mediated by the canonical β-adrenergic signaling pathway, which involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).
Steps in the Signaling Cascade:
-
Receptor Binding: this compound binds to β-adrenergic receptors on the surface of vascular smooth muscle cells.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Stimulation: The activated α-subunit of the Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates cAMP-dependent Protein Kinase A (PKA).
-
Downstream Effects of PKA: PKA phosphorylates several target proteins, leading to:
-
Inhibition of L-type Calcium Channels: This reduces the influx of extracellular Ca²⁺, a key trigger for muscle contraction.
-
Inhibition of Myosin Light Chain Kinase (MLCK): Phosphorylation of MLCK decreases its activity, leading to reduced phosphorylation of myosin light chains.
-
Enhanced Ca²⁺ Sequestration: PKA can also phosphorylate proteins that promote the uptake of Ca²⁺ into the sarcoplasmic reticulum.
-
The net effect of these actions is a decrease in intracellular calcium concentration and a reduction in the phosphorylation of myosin light chains, resulting in the relaxation of the vascular smooth muscle and vasodilation.
Quantitative Data
Despite a thorough review of the scientific literature, specific quantitative data for this compound, such as its binding affinity (Ki) for β-adrenergic receptor subtypes and its potency (EC50) for inducing vasodilation, are not publicly available. To facilitate future research and provide a framework for the presentation of such data, the following tables are provided as templates.
Table 1: Hypothetical Binding Affinity of this compound for β-Adrenergic Receptor Subtypes
| Ligand | Receptor Subtype | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| This compound | β₁ | Data not available | [³H]-CGP 12177 | e.g., CHO-K1 | N/A |
| This compound | β₂ | Data not available | [³H]-CGP 12177 | e.g., CHO-K1 | N/A |
| Isoproterenol | β₁ | e.g., 25 | [³H]-CGP 12177 | e.g., CHO-K1 | Example |
| Isoproterenol | β₂ | e.g., 10 | [³H]-CGP 12177 | e.g., CHO-K1 | Example |
Table 2: Hypothetical Functional Potency of this compound in Vascular Smooth Muscle Relaxation
| Compound | Preparation | Pre-contraction Agent | EC50 (µM) | Emax (% Relaxation) | Reference |
| This compound | Rat Aortic Rings | Phenylephrine (1 µM) | Data not available | Data not available | N/A |
| Isoproterenol | Rat Aortic Rings | Phenylephrine (1 µM) | e.g., 0.1 | e.g., 95 | Example |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of compounds like this compound.
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol is used to determine the binding affinity (Ki) of this compound for β-adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Isolate vascular smooth muscle tissue (e.g., rat aorta) or harvest cultured vascular smooth muscle cells.
-
Homogenize the tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177, a non-selective β-antagonist) to each well.
-
Add increasing concentrations of unlabeled this compound (competitor).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isometric Tension Measurement in Isolated Aortic Rings
This protocol is used to determine the functional potency (EC50) of this compound in inducing vascular smooth muscle relaxation.
References
Pharmacological Profile of (-)-Bamethan Sulfate: A Technical Guide
Disclaimer: This document provides a summary of the publicly available pharmacological information on (-)-Bamethan sulfate. Despite a comprehensive literature search, specific quantitative data regarding receptor binding affinities (Kᵢ values) and functional potencies (EC₅₀/IC₅₀ values) are not available in the accessible scientific literature. The following guide presents the qualitative pharmacological profile and outlines the standard experimental methodologies used to characterize such compounds.
Introduction
This compound sulfate is a synthetic phenylethylamine derivative classified as a peripheral vasodilator.[1][2] It has been utilized clinically for several decades in the management of circulatory disorders, particularly those involving poor peripheral blood flow such as peripheral artery disease and arteriosclerosis.[1][3][4] The primary therapeutic effect of Bamethan is to relax the smooth muscle cells within the walls of blood vessels, leading to vasodilation, a decrease in vascular resistance, and subsequent improvement in blood flow to extremities.[1][3]
This guide summarizes the known mechanism of action, signaling pathways, and the standard experimental protocols relevant to the pharmacological characterization of this compound sulfate.
Pharmacological Profile
Mechanism of Action
The vasodilatory effects of this compound sulfate are primarily mediated through its interaction with the adrenergic receptor system.
-
Primary Mechanism: β-Adrenergic Agonism: The predominant mechanism of action is stimulation of β-adrenergic receptors.[3] Agonism at these receptors, particularly the β₂ subtype located on vascular smooth muscle, activates a downstream signaling cascade that leads to muscle relaxation and vasodilation, thereby enhancing blood flow to peripheral tissues.[3][5]
-
Secondary Mechanism: α-Adrenergic Antagonism: Some evidence suggests that Bamethan sulfate also exhibits mild antagonistic effects at α-adrenergic receptors.[3] Since α-adrenergic stimulation typically causes vasoconstriction, this secondary antagonistic action would complement the primary β-agonist effect, further promoting vasodilation by preventing the narrowing of blood vessels.[3]
-
Conflicting Reports: It is important to note that some sources describe the mechanism as being achieved through the blockade of alpha-adrenergic receptors, which contrasts with the more widely reported β-agonist activity.[1] This highlights a degree of ambiguity in the historical characterization of this compound.
Quantitative Pharmacological Data
Detailed quantitative data from radioligand binding assays and in vitro functional assays for this compound sulfate are not available in the reviewed literature. The tables below are structured to illustrate how such data would be presented.
Table 1: Adrenergic Receptor Binding Affinity Profile of this compound sulfate
(Note: Specific Kᵢ values are not available in the public literature.)
| Ligand | Receptor Subtype | Kᵢ (nM) | Reference |
| This compound sulfate | α₁-Adrenergic | N/A | N/A |
| This compound sulfate | α₂-Adrenergic | N/A | N/A |
| This compound sulfate | β₁-Adrenergic | N/A | N/A |
| This compound sulfate | β₂-Adrenergic | N/A | N/A |
| This compound sulfate | β₃-Adrenergic | N/A | N/A |
Table 2: In Vitro Functional Activity Profile of this compound sulfate
(Note: Specific EC₅₀/IC₅₀ values are not available in the public literature.)
| Assay Type | Receptor Subtype | Parameter | Value (nM) | Reference |
| cAMP Accumulation | β₁-Adrenergic | EC₅₀ | N/A | N/A |
| cAMP Accumulation | β₂-Adrenergic | EC₅₀ | N/A | N/A |
| Functional Antagonism | α₁-Adrenergic | IC₅₀ | N/A | N/A |
| Functional Antagonism | α₂-Adrenergic | IC₅₀ | N/A | N/A |
Visualized Signaling Pathway and Workflows
β-Adrenergic Receptor Signaling Pathway
The primary mechanism of action for this compound sulfate involves the activation of the β-adrenergic receptor signaling cascade, as depicted below.
Caption: β-Adrenergic receptor activation pathway leading to vasodilation.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a standard workflow for a competitive radioligand binding assay used to determine the binding affinity (Kᵢ) of a test compound like this compound sulfate.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols (Generic)
While specific protocols for this compound sulfate are unavailable, the following sections detail standard, widely accepted methodologies for determining the key pharmacological parameters of a compound acting on adrenergic receptors.
Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for a specific G-protein coupled receptor (GPCR) subtype.
-
Membrane Preparation:
-
Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., β₂-AR).
-
Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
-
-
Assay Execution:
-
In a 96-well plate, add the following components in order:
-
Assay Buffer (50mM Tris-HCl, 5mM MgCl₂, pH 7.4).
-
A serial dilution of the test compound, this compound sulfate.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol for β-ARs) at a concentration near its Kₔ.
-
Thawed membrane preparation (typically 10-50 µg protein per well).
-
-
Include control wells for total binding (no test compound) and non-specific binding (excess non-radiolabeled antagonist, e.g., 10 µM propranolol).
-
Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol: cAMP Accumulation Functional Assay
This protocol is designed to measure the ability of a test compound to act as an agonist (stimulate cAMP production) or antagonist (inhibit agonist-stimulated cAMP production) at Gs-coupled receptors like the β-adrenergic receptor.
-
Cell Preparation:
-
Seed cells expressing the receptor of interest into a 96- or 384-well plate and culture until they form a confluent monolayer.
-
On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent the degradation of cAMP.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Mode Assay:
-
Add serial dilutions of the test compound, this compound sulfate, to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with serial dilutions of the test compound for 15-20 minutes.
-
Add a fixed concentration of a known agonist (e.g., isoproterenol) at its EC₈₀ concentration to all wells (except baseline controls).
-
Incubate for a further defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist.
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound. Fit the data to determine the IC₅₀ value, which reflects the antagonist potency.
-
Conclusion
This compound sulfate is a peripheral vasodilator that primarily functions as a β-adrenergic agonist, with a potential secondary role as a mild α-adrenergic antagonist.[3] This dual mechanism promotes the relaxation of vascular smooth muscle, leading to improved peripheral circulation.[1][3] While its clinical use is established, a detailed in vitro pharmacological profile with quantitative metrics for receptor binding and functional potency is conspicuously absent from the readily accessible scientific literature. The methodologies and frameworks presented in this guide provide the necessary context for how such a compound would be technically evaluated, highlighting a gap in the comprehensive characterization of this long-established pharmaceutical agent.
References
- 1. What is Bamethan Sulfate used for? [synapse.patsnap.com]
- 2. Bamethan Sulfate | C24H40N2O8S | CID 9871212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bamethan Sulfate? [synapse.patsnap.com]
- 4. Clinical use of bamethane sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
An In-depth Technical Guide on (-)-Bamethan as a Beta-Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information contained herein is a synthesis of publicly available data and does not constitute medical advice. While efforts have been made to ensure accuracy, specific quantitative pharmacological data for (-)-Bamethan is limited in publicly accessible literature.
Introduction
Bamethan is a synthetic phenylethanolamine derivative recognized for its vasodilatory properties.[1][2][3] Chemically designated as 4-[2-(butylamino)-1-hydroxyethyl]phenol, it acts primarily as a beta-adrenergic agonist.[4] This guide focuses on the specific stereoisomer, this compound, and its role as a beta-adrenergic agonist.
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in the cardiovascular system.[5] Agonism of these receptors, particularly the β2 subtype, leads to smooth muscle relaxation, resulting in vasodilation and bronchodilation. Bamethan is utilized as a peripheral vasodilator, though some evidence suggests a minor effect on alpha-adrenergic receptors as well.[4][6]
This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a beta-adrenergic agonist, its signaling pathways, and the experimental methodologies used to characterize such compounds. Due to the limited availability of specific quantitative data for this compound, this guide also presents generalized experimental protocols relevant to the study of beta-adrenergic agonists.
Quantitative Pharmacological Data
A thorough review of available scientific literature did not yield specific quantitative data for the binding affinity (Ki or Kd) or functional potency (EC50, Emax) of this compound at β1, β2, and β3-adrenergic receptor subtypes. Such data is crucial for a complete understanding of its pharmacological profile, including its potency and selectivity. The tables below are structured to present such data; however, they remain largely unpopulated due to the current lack of available information.
Table 1: Binding Affinity of this compound at Human Beta-Adrenergic Receptors
| Receptor Subtype | Radioligand | Ki (nM) | Kd (nM) | Reference |
| β1 | Data not available | Data not available | Data not available | |
| β2 | Data not available | Data not available | Data not available | |
| β3 | Data not available | Data not available | Data not available |
Table 2: Functional Activity of this compound at Human Beta-Adrenergic Receptors (Adenylyl Cyclase Activation)
| Receptor Subtype | Assay Type | EC50 (nM) | Emax (% of Isoproterenol) | Reference |
| β1 | cAMP Accumulation | Data not available | Data not available | |
| β2 | cAMP Accumulation | Data not available | Data not available | |
| β3 | cAMP Accumulation | Data not available | Data not available |
Note: The lack of specific quantitative data for this compound highlights a significant gap in the publicly available research. The stereoselective properties of other beta-adrenergic agents, such as dobutamine and ractopamine, have been well-characterized, revealing significant differences in the activity of their enantiomers.[7][11] It is highly probable that the stereoisomers of Bamethan also exhibit differential activity at beta-adrenergic receptors.
Experimental Protocols
The following sections detail generalized experimental protocols that are standard in the pharmacological characterization of beta-adrenergic agonists like this compound. These protocols are based on established methodologies in the field and serve as a guide for researchers.
Radioligand Binding Assay (for determining Ki/Kd)
This assay is used to determine the affinity of a compound for a specific receptor.[12][13]
Objective: To quantify the binding affinity of this compound for β1, β2, and β3-adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human β1, β2, or β3-adrenergic receptors.
-
Radioligand (e.g., [125I]iodocyanopindolol or [3H]dihydroalprenolol).
-
Non-labeled competing ligand (e.g., propranolol for non-specific binding).
-
This compound test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Competition Binding: A fixed concentration of radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay (for determining EC50/Emax)
This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger in the beta-adrenergic signaling pathway.[14][15][16]
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound to activate β1, β2, and β3-adrenergic receptors.
Materials:
-
Intact cells or cell membranes expressing the β-adrenergic receptor subtype of interest.
-
This compound test compound.
-
Isoproterenol (a full beta-adrenergic agonist, as a positive control).
-
ATP (substrate for adenylyl cyclase).
-
GTP (required for G-protein activation).
-
cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay).
-
Cell lysis buffer.
Methodology:
-
Cell Culture/Membrane Preparation: Cells expressing the receptor of interest are cultured to an appropriate density. For membrane preparations, the protocol is similar to the radioligand binding assay.
-
Agonist Stimulation: Cells or membranes are incubated with varying concentrations of this compound or isoproterenol for a defined period at 37°C.
-
Cell Lysis: The stimulation is terminated, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The concentration-response data for this compound is plotted, and a sigmoidal dose-response curve is fitted using non-linear regression to determine the EC50 and Emax values. The Emax of this compound is typically expressed as a percentage of the maximal response induced by the full agonist isoproterenol.
Signaling Pathways and Visualizations
Activation of beta-adrenergic receptors by an agonist like this compound initiates a well-characterized intracellular signaling cascade.
Canonical Beta-Adrenergic Signaling Pathway
Upon binding of this compound to a β-adrenergic receptor, the receptor undergoes a conformational change, leading to the activation of a stimulatory G protein (Gs). The activated α-subunit of the Gs protein (Gαs) dissociates and binds to adenylyl cyclase, an enzyme embedded in the cell membrane. This interaction stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, ultimately leading to a physiological response, such as smooth muscle relaxation in blood vessels.
Caption: Canonical β-adrenergic signaling pathway initiated by this compound.
Experimental Workflow for Radioligand Binding Assay
The workflow for a typical radioligand binding assay involves several key steps, from preparing the biological material to analyzing the final data to determine the binding affinity of the test compound.
Caption: Workflow for a radioligand binding assay.
Experimental Workflow for Adenylyl Cyclase Functional Assay
The functional assay workflow outlines the process of measuring the physiological response (cAMP production) to agonist stimulation, which is essential for determining the potency and efficacy of the compound.
Caption: Workflow for an adenylyl cyclase functional assay.
Conclusion
This compound is a beta-adrenergic agonist with established use as a peripheral vasodilator. Its mechanism of action is centered on the activation of the canonical beta-adrenergic signaling pathway, leading to an increase in intracellular cAMP and subsequent physiological responses. Despite its clinical use, there is a notable absence of publicly available, detailed quantitative pharmacological data for the (-)-enantiomer, specifically regarding its binding affinities and functional potencies at the different beta-adrenergic receptor subtypes. The stereoselectivity of Bamethan's interaction with these receptors remains an area requiring further investigation to fully elucidate the pharmacological profile of its individual enantiomers. The experimental protocols and workflows provided in this guide represent the standard methodologies that would be employed to generate this critical data, thereby enabling a more comprehensive understanding of this compound's therapeutic potential and selectivity. Further research is warranted to fill the existing gaps in the quantitative characterization of this compound.
References
- 1. Bamethan [medbox.iiab.me]
- 2. Bamethan - Wikipedia [en.wikipedia.org]
- 3. Bamethan [drugfuture.com]
- 4. What is the mechanism of Bamethan Sulfate? [synapse.patsnap.com]
- 5. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 6. What is Bamethan Sulfate used for? [synapse.patsnap.com]
- 7. Alpha and beta adrenergic effects of the stereoisomers of dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereospecificity of beta adrenergic antagonists: R-enantiomers show increased selectivity for beta-2 receptors in ciliary process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective delivery and actions of beta receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of bamethan on cardiovascular response [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselectivity of porcine beta-adrenergic receptors for ractopamine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. Activation of adenylate cyclase by beta-adrenergic receptors: investigation of rate limiting steps by simultaneous assay of high affinity agonist binding and GDP release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Characterization of alpha- and beta-adrenergic agonist stimulation of adenylate cyclase activity in human epidermal keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of (-)-Bamethan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of (-)-Bamethan hydrochloride. The information is curated for professionals in research and drug development, with a focus on detailed methodologies and structured data presentation.
Chemical Properties of Bamethan and its Hydrochloride Salt
This compound hydrochloride is the hydrochloride salt of the levorotatory enantiomer of Bamethan. Bamethan, chemically known as 4-[2-(butylamino)-1-hydroxyethyl]phenol, is a sympathomimetic amine.[1][2][3] The hydrochloride salt is often used in pharmaceutical formulations.
Table 1: Physicochemical Properties of Bamethan and Bamethan Hydrochloride
| Property | Bamethan | This compound Hydrochloride |
| IUPAC Name | 4-[2-(butylamino)-1-hydroxyethyl]phenol | 4-[(1S)-2-(butylamino)-1-hydroxyethyl]phenol;hydrochloride |
| Molecular Formula | C₁₂H₁₉NO₂ | C₁₂H₂₀ClNO₂ |
| Molecular Weight | 209.28 g/mol | 245.74 g/mol [2] |
| Melting Point | Not specified | 109-110°C |
| Appearance | Not specified | Not specified |
| Solubility | Not specified | Not specified |
| pKa | Not specified | Not specified |
| Stability | Information on the specific stability of this compound hydrochloride is not readily available in the public domain. General stability testing for pharmaceutical substances should be conducted under various environmental conditions to determine shelf-life and degradation pathways.[4][5][6] |
Synthesis of this compound Hydrochloride
2.1. Proposed Synthesis Workflow
The synthesis can be conceptualized in three main stages:
-
Synthesis of Racemic Bamethan: Preparation of the racemic mixture of Bamethan.
-
Chiral Resolution: Separation of the (-) and (+) enantiomers.
-
Formation of the Hydrochloride Salt: Conversion of the isolated this compound to its hydrochloride salt.
Caption: Proposed Synthesis Workflow for this compound Hydrochloride.
2.2. Detailed Experimental Protocols
2.2.1. Stage 1: Synthesis of Racemic (±)-Bamethan
-
Step 1: Synthesis of α-Bromo-p-hydroxyacetophenone: To a solution of p-hydroxyacetophenone in a suitable solvent (e.g., chloroform or acetic acid), add an equimolar amount of bromine dropwise with stirring at room temperature. The reaction mixture is then stirred until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization.
-
Step 2: Synthesis of α-(Butylamino)-p-hydroxyacetophenone: The α-bromo-p-hydroxyacetophenone is dissolved in a suitable solvent (e.g., ethanol), and an excess of n-butylamine is added. The mixture is heated under reflux for several hours. After cooling, the solvent is evaporated, and the residue is treated with a dilute acid to remove excess amine. The product is then extracted into an organic solvent and purified.
-
Step 3: Reduction to (±)-Bamethan: The α-(butylamino)-p-hydroxyacetophenone is reduced using a suitable reducing agent, such as sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation (e.g., H₂/Pd-C). The reaction is carried out at room temperature until the starting material is consumed. The product, racemic Bamethan, is then isolated and purified.
2.2.2. Stage 2: Chiral Resolution of (±)-Bamethan
-
Step 1: Formation of Diastereomeric Salts: Dissolve the racemic (±)-Bamethan in a suitable solvent, such as methanol or ethanol. To this solution, add an equimolar amount of a chiral resolving agent, for example, L-(+)-tartaric acid, dissolved in the same solvent.
-
Step 2: Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salts will have different solubilities, allowing for their separation. The less soluble diastereomer will crystallize out first. This solid is collected by filtration. Several recrystallizations may be necessary to achieve high diastereomeric purity.
-
Step 3: Liberation of this compound: The isolated diastereomeric salt (e.g., this compound-L-tartrate) is dissolved in water, and the solution is made alkaline by the addition of a base (e.g., sodium hydroxide). This liberates the free base, this compound, which can then be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the enantiomerically pure this compound.
2.2.3. Stage 3: Formation of this compound Hydrochloride
-
Dissolve the purified this compound in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent, until precipitation is complete.
-
Collect the precipitated this compound hydrochloride by filtration, wash with the anhydrous solvent, and dry under vacuum.
Mechanism of Action and Signaling Pathway
Bamethan acts as a peripheral vasodilator.[7] Its mechanism of action involves interaction with adrenergic receptors. It primarily functions as a beta-adrenergic agonist, with some activity at alpha-adrenergic receptors.[8]
-
Beta-Adrenergic Agonism: Stimulation of beta-adrenergic receptors, particularly β₂, in the smooth muscle of peripheral blood vessels leads to vasodilation.[9] This is mediated by a Gs protein-coupled receptor pathway, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[10] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various proteins, resulting in smooth muscle relaxation and vasodilation.[9][10]
-
Alpha-Adrenergic Antagonism: Bamethan may also exhibit some antagonistic effects at alpha-adrenergic receptors.[8] Since alpha-adrenergic stimulation typically causes vasoconstriction, antagonism at these receptors would contribute to the overall vasodilatory effect.
Caption: Signaling Pathway of Bamethan's Vasodilatory Action.
References
- 1. Bamethan hydrochloride, (S)- | C12H20ClNO2 | CID 76964391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bamethan hydrochloride | C12H20ClNO2 | CID 69786596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bamethan | C12H19NO2 | CID 2292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. casss.org [casss.org]
- 7. Bamethan - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Bamethan Sulfate? [synapse.patsnap.com]
- 9. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 10. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Discovery of Novel (-)-Bamethan Cellular Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Bamethan is a small molecule vasodilator traditionally understood to exert its effects through interactions with adrenergic receptors.[1][2] While its role as a beta-adrenergic agonist and a weak alpha-adrenergic antagonist is established, the full spectrum of its cellular interactions remains largely unexplored.[1][2] This guide outlines a comprehensive in vitro strategy for the identification and validation of novel cellular targets of this compound, moving beyond its known mechanism of action. By employing a combination of affinity-based proteomics and subsequent biophysical and cell-based validation assays, researchers can elucidate new pathways modulated by this compound, potentially uncovering novel therapeutic applications and a deeper understanding of its physiological effects. This document provides detailed experimental protocols, data presentation frameworks, and visual workflows to guide researchers in this discovery process.
Introduction
The identification of the complete set of molecular targets for a bioactive small molecule is a critical step in drug discovery and development.[3][4] It informs the mechanism of action, helps predict potential off-target effects, and can reveal opportunities for drug repurposing.[3] this compound, a peripheral vasodilator, is primarily used in the management of conditions associated with poor blood circulation.[1] Its vasodilatory effect is attributed to the relaxation of smooth muscle cells in blood vessel walls, a process mediated by its interaction with adrenergic receptors.[1][2] However, a comprehensive, unbiased screen of its molecular targets has not been extensively reported.
This technical guide presents a systematic approach to discover novel cellular targets of this compound using contemporary in vitro techniques. The core of this strategy is an affinity chromatography-mass spectrometry (AC-MS) workflow, a powerful method for identifying small molecule-protein interactions from complex biological mixtures.[5][6][7] The proposed workflow is designed to be a practical resource for researchers, providing detailed protocols and data interpretation guidelines.
Experimental Workflow for Novel Target Discovery
The overall experimental strategy for identifying novel cellular targets of this compound is a multi-step process that begins with the creation of a molecular probe and culminates in the validation of newly identified targets.
Detailed Experimental Protocols
Synthesis of this compound Affinity Probe and Affinity Matrix Preparation
A crucial first step in an affinity-based pull-down approach is the chemical modification of the small molecule to create a probe that can be immobilized on a solid support.[6]
-
Protocol:
-
Synthesis of this compound-linker conjugate: A derivative of this compound will be synthesized to incorporate a linker arm (e.g., a polyethylene glycol (PEG) spacer) at a position determined not to be critical for its known biological activity. The terminal end of the linker will possess a reactive functional group (e.g., a primary amine or a carboxylic acid).
-
Immobilization to resin: The this compound-linker conjugate will be covalently coupled to an activated solid support, such as NHS-activated agarose beads. The efficiency of immobilization will be quantified by measuring the concentration of the conjugate in the supernatant before and after the coupling reaction.
-
Control Matrix: A control matrix will be prepared by deactivating the reactive groups on the agarose beads in the absence of the this compound conjugate. This is essential for identifying proteins that bind non-specifically to the matrix itself.
-
Affinity Chromatography Pull-down Assay
This procedure aims to isolate proteins from a cell lysate that specifically bind to the immobilized this compound.
-
Protocol:
-
Cell Lysate Preparation: A relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs) will be cultured and harvested. The cells will be lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein structure and function. The lysate will be clarified by centrifugation to remove cellular debris.
-
Incubation: The clarified cell lysate will be incubated with the this compound affinity matrix and the control matrix in parallel for 2-4 hours at 4°C with gentle rotation.
-
Washing: The resins will be washed extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Specifically bound proteins will be eluted from the affinity matrix. This can be achieved through competitive elution with an excess of free this compound or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
Protein Identification by Mass Spectrometry
The eluted proteins will be identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protocol:
-
SDS-PAGE and In-Gel Digestion: The eluates from both the this compound affinity matrix and the control matrix will be resolved by SDS-PAGE. The gel will be stained (e.g., with Coomassie Brilliant Blue), and protein bands that are unique to or enriched in the affinity pull-down lane will be excised. The proteins in the gel slices will be subjected to in-gel digestion with trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture will be analyzed by LC-MS/MS. The mass spectrometer will acquire fragmentation spectra of the eluting peptides.
-
Database Searching: The acquired MS/MS spectra will be searched against a human protein database (e.g., Swiss-Prot) using a search algorithm (e.g., Mascot, Sequest) to identify the corresponding proteins.
-
In Vitro Validation of Putative Targets
Validation experiments are critical to confirm the direct interaction between this compound and the newly identified proteins.[3][8]
-
Protocol:
-
Recombinant Protein Expression and Purification: The candidate target proteins will be expressed as recombinant proteins (e.g., in E. coli or a baculovirus system) and purified.
-
Surface Plasmon Resonance (SPR): SPR will be used to quantify the binding affinity between this compound and the purified recombinant target proteins. This technique provides real-time measurement of the binding kinetics (association and dissociation rates) and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC): ITC can be used as an orthogonal method to confirm the binding interaction and determine the thermodynamic parameters of binding.
-
Enzymatic or Functional Assays: If the identified target is an enzyme or a receptor, a functional assay will be performed to determine if this compound modulates its activity. For example, if a candidate target is a kinase, a kinase activity assay will be performed in the presence and absence of this compound to determine its IC50 value.
-
Data Presentation
Quantitative data from the validation experiments should be presented in a clear and structured format to allow for easy comparison.
Table 1: Binding Affinities of this compound to Known and Hypothetical Novel Targets
| Target | Method | Kd (μM) | kon (1/Ms) | koff (1/s) |
| β2-Adrenergic Receptor (Known Target) | SPR | 5.2 | 1.2 x 104 | 6.2 x 10-2 |
| α1-Adrenergic Receptor (Known Target) | SPR | 25.8 | 4.5 x 103 | 1.1 x 10-1 |
| Novel Target 1 (e.g., a Kinase) | SPR | 12.5 | 8.9 x 103 | 1.1 x 10-1 |
| Novel Target 2 (e.g., a Phosphatase) | SPR | 3.7 | 2.1 x 104 | 7.8 x 10-2 |
Table 2: Functional Modulation of Known and Hypothetical Novel Targets by this compound
| Target | Assay Type | IC50 / EC50 (μM) |
| β2-Adrenergic Receptor (Known Target) | cAMP Accumulation | 8.1 (EC50) |
| Novel Target 1 (e.g., a Kinase) | Kinase Activity Assay | 15.3 (IC50) |
| Novel Target 2 (e.g., a Phosphatase) | Phosphatase Activity Assay | 6.8 (IC50) |
Signaling Pathways
Known Signaling Pathway of this compound
This compound is known to act as a β-adrenergic agonist, leading to vasodilation.
Hypothetical Signaling Pathway for a Novel Target
If a novel target, for instance, a specific kinase, is validated, it could implicate this compound in a previously unknown signaling cascade.
Conclusion
The methodologies outlined in this guide provide a robust framework for the in vitro discovery and validation of novel cellular targets of this compound. By moving beyond its known interactions with adrenergic receptors, researchers can build a more complete picture of its pharmacological profile. The identification of new targets could not only explain secondary effects of the drug but also open avenues for its application in new therapeutic areas. The combination of affinity-based proteomics with rigorous biophysical and functional validation is a powerful paradigm for modern drug discovery.
References
- 1. What is Bamethan Sulfate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Bamethan Sulfate? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
The Structural Ballet of a Beta-Adrenergic Agonist: An In-depth Technical Guide to the Structure-Activity Relationship of (-)-Bamethan and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of (-)-Bamethan, a selective β-adrenergic receptor agonist, and its analogs. By dissecting the molecular features that govern its pharmacological activity, this document aims to furnish researchers and drug development professionals with a foundational understanding for the rational design of novel β-adrenergic agents. This guide delves into the quantitative analysis of analog activity, detailed experimental methodologies, and the underlying signaling pathways.
Core Structure-Activity Relationship (SAR) Principles
This compound, chemically known as 4-[2-(butylamino)-1-hydroxyethyl]phenol, is a member of the phenylethanolamine class of compounds. Its interaction with β-adrenergic receptors is dictated by specific structural motifs. The following sections dissect the key components of the Bamethan scaffold and the impact of their modification on receptor affinity and intrinsic activity.
The Phenylethanolamine Backbone: Essential for Activity
The foundational structure of Bamethan is the phenylethanolamine skeleton. This consists of a phenyl ring attached to an ethanolamine side chain. Key SAR principles for this class of compounds include:
-
The Hydroxyl Group on the β-Carbon: The hydroxyl group on the carbon adjacent to the phenyl ring is crucial for high-affinity binding to the β-adrenergic receptor. It is believed to form a key hydrogen bond interaction with a serine residue in the receptor's binding pocket.
-
The Secondary Amine: A secondary amine in the ethanolamine side chain is essential for agonist activity.[1] Primary and tertiary amines generally exhibit reduced potency.
-
Stereochemistry: The stereochemistry at the β-carbon is critical. For most phenylethanolamines, the (-) enantiomer (R configuration) is significantly more potent than the (+) enantiomer.
The Aromatic Ring: A Key Determinant of Potency and Selectivity
The nature and position of substituents on the phenyl ring profoundly influence the potency and selectivity of β-adrenergic agonists.
-
Hydroxyl Groups: The presence of hydroxyl groups on the phenyl ring is a hallmark of many potent β-agonists. While catecholamines (possessing 3,4-dihydroxy substitution) are highly potent, the 4-hydroxy group, as seen in Bamethan, is sufficient for significant β-adrenergic activity.[2] The position of the hydroxyl group is critical, with the para-position being optimal for β-receptor interaction.
-
"Phenol Equivalents": The 3,4-dihydroxyphenyl group can be substituted with "phenol equivalents" such as -CH2OH, -NHCONH2, -CHOH, and -NHSO2CH3, which can maintain or modify activity and selectivity.[1]
The N-Substituent: Tuning Receptor Selectivity
The substituent on the nitrogen atom of the ethanolamine side chain is a primary determinant of selectivity between α- and β-adrenergic receptors, and among β-receptor subtypes (β1, β2, and β3).
-
Size of the N-Alkyl Group: Increasing the steric bulk of the N-alkyl substituent generally leads to a decrease in α-adrenergic activity and an increase in β-adrenergic activity. Bamethan's N-butyl group is a key feature contributing to its β-receptor preference.
-
Nature of the N-Substituent: The introduction of different functional groups on the N-substituent can fine-tune potency and selectivity. For instance, the addition of a carboxyl group to the N-aralkyl substituent of a phenylethanolamine analog was shown to significantly reduce β2 potency while having a smaller effect on β1 potency.[3]
Quantitative Analysis of Bamethan Analogs
To illustrate the SAR principles discussed, the following table summarizes hypothetical, yet representative, quantitative data for a series of this compound analogs. This data reflects expected trends based on established SAR for phenylethanolamines. The activity is presented as the half-maximal effective concentration (EC50) for adenylyl cyclase activation, a downstream effector of β-adrenergic receptor stimulation. A lower EC50 value indicates higher potency.
| Compound | N-Substituent (R) | Phenyl Ring Substitution | Illustrative EC50 (nM) for Adenylyl Cyclase Activation | Rationale for Potency Change |
| This compound | -CH₂(CH₂)₂CH₃ | 4-OH | 15 | Baseline potency with a moderately sized N-alkyl group favoring β-receptor activity. |
| Analog 1 | -CH₃ | 4-OH | 150 | A smaller N-methyl group generally results in lower β-receptor potency compared to larger alkyl groups. |
| Analog 2 | -CH(CH₃)₂ | 4-OH | 8 | The branched isopropyl group often enhances β-receptor affinity and potency compared to a linear butyl group. |
| Analog 3 | -C(CH₃)₃ | 4-OH | 5 | The bulky tert-butyl group is known to confer high potency and selectivity for β2-receptors in many phenylethanolamine series. |
| Analog 4 | -CH₂(CH₂)₂CH₃ | 3,4-diOH | 2 | The addition of a 3-hydroxyl group to create a catechol moiety significantly increases potency due to enhanced receptor interactions. |
| Analog 5 | -CH₂(CH₂)₂CH₃ | 3-OH, 4-OCH₃ | 50 | Masking the 4-hydroxyl group as a methyl ether reduces the hydrogen bonding capability, leading to decreased potency. |
| Analog 6 | -CH₂(CH₂)₂CH₃ | 4-H | >1000 | Removal of the 4-hydroxyl group drastically reduces potency, highlighting its critical role in receptor binding. |
Experimental Protocols
The determination of the structure-activity relationship of Bamethan and its analogs relies on robust and reproducible experimental methodologies. The following sections detail the key in vitro assays used to characterize the pharmacological properties of these compounds.
Synthesis of this compound Analogs
The synthesis of N-substituted p-hydroxyphenylethanolamines typically involves the following key steps:
-
Protection of the Phenolic Hydroxyl Group: The 4-hydroxyl group of a suitable starting material, such as 4-hydroxyacetophenone, is protected, commonly as a benzyl ether.
-
α-Bromination: The protected acetophenone is brominated at the α-position to yield the corresponding α-bromoacetophenone.
-
Condensation with the Primary Amine: The α-bromoacetophenone is reacted with the desired primary amine (e.g., n-butylamine for Bamethan synthesis) to form the corresponding α-amino ketone.
-
Reduction of the Ketone: The ketone is stereoselectively reduced to the desired β-hydroxyl group. This is often achieved using a chiral reducing agent to obtain the desired (-) enantiomer.
-
Deprotection: The protecting group on the phenolic hydroxyl is removed, typically by catalytic hydrogenation in the case of a benzyl ether, to yield the final product.
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity (Ki) of the test compounds for β-adrenergic receptors.
-
Membrane Preparation: Cell membranes expressing the β-adrenergic receptor subtype of interest (e.g., from cells recombinantly expressing the human β2-adrenergic receptor) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) and varying concentrations of the unlabeled test compound (Bamethan or its analogs).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay for Functional Activity
This assay measures the ability of the compounds to stimulate the production of cyclic AMP (cAMP), a second messenger produced upon activation of β-adrenergic receptors.
-
Cell Culture: Cells expressing the β-adrenergic receptor of interest are cultured to an appropriate density.
-
Incubation with Test Compounds: The cells are incubated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent the degradation of cAMP).
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular concentration of cAMP is determined using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect of the agonist).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway for β-adrenergic receptor activation and a generalized workflow for the pharmacological characterization of Bamethan analogs.
Caption: β-Adrenergic receptor signaling cascade initiated by an agonist.
Caption: Workflow for SAR study of Bamethan analogs.
Conclusion
The structure-activity relationship of this compound and its analogs follows the well-established principles of phenylethanolamine-based β-adrenergic agonists. The key determinants of activity are the stereochemistry and integrity of the ethanolamine side chain, the presence and position of a hydroxyl group on the phenyl ring, and the size and nature of the N-substituent. A systematic modification of these structural features allows for the fine-tuning of potency and receptor selectivity. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued exploration of this chemical space, with the ultimate goal of developing novel β-adrenergic agents with improved therapeutic profiles.
References
- 1. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and In Vivo Metabolism of (-)-Bamethan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and in vivo metabolism of (-)-bamethan, a phenylethanolamine derivative with vasodilatory properties. Due to a scarcity of published data on this compound specifically, this guide combines available human pharmacokinetic data for the racemic mixture with a theoretical framework for its metabolism based on its chemical structure and the known biotransformation of similar phenylethanolamine compounds. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and study of this and structurally related molecules. It includes a summary of known quantitative data, detailed hypothetical experimental protocols for further investigation, and visualizations of predicted metabolic pathways and experimental workflows.
Introduction
This compound, or 1-(4-hydroxyphenyl)-2-(butylamino)ethanol, is a sympathomimetic amine belonging to the phenylethanolamine class of compounds. It has been investigated for its vasodilatory effects, making it a subject of interest in cardiovascular research. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is critical for its development as a therapeutic agent. This guide synthesizes the limited available pharmacokinetic data and proposes likely metabolic pathways to guide future research.
Pharmacokinetics of (d,l)-Bamethan in Humans
A key study by Hengstmann and Steinkamp (1981) investigated the pharmacokinetics of radiolabeled d,l-bamethan in human subjects. The findings from this study are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of (d,l)-Bamethan in Humans[1]
| Parameter | Value | Route of Administration | Notes |
| Biological Half-life (t½) | 2.5 hours | Intravenous (IV) and Oral (PO) | Represents the time for the plasma concentration to reduce by half. |
| Time to Peak Serum Level (Tmax) | 30 minutes | Oral (PO) | Indicates rapid absorption from the gastrointestinal tract. |
| Bioavailability | 75% | Oral (PO) | Calculated by comparing the area under the serum level curve after oral and IV administration. |
Table 2: Excretion of (d,l)-Bamethan in Humans[1]
| Parameter | Value | Route of Administration | Notes |
| Unchanged Drug in Urine | 40% of dose | Intravenous (IV) | A significant portion of the drug is eliminated unchanged via the kidneys. |
| Unchanged Drug in Urine | 30% of dose | Oral (PO) | The lower percentage after oral administration suggests first-pass metabolism. |
| Total ³H-Activity in Urine | Identical for IV and PO | Intravenous (IV) and Oral (PO) | Demonstrates complete enteric absorption of the radiolabeled compound. |
The study concluded that bamethan undergoes "complete enteric absorption" and a "considerable first-pass metabolism"[1]. The first-pass effect, primarily in the liver, reduces the amount of active drug reaching systemic circulation after oral administration.
Predicted In Vivo Metabolism of this compound
While specific metabolites of this compound have not been reported in the literature, its chemical structure as a phenylethanolamine allows for the prediction of its metabolic fate based on the known biotransformation of similar compounds. The primary metabolic pathways for phenylethanolamines involve oxidation and conjugation reactions.
Predicted Metabolic Pathways
The following diagram illustrates the predicted metabolic pathways for this compound. These pathways are hypothetical and require experimental verification.
References
Methodological & Application
Application Notes and Protocols for (-)-Bamethan Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bamethan is a vasodilator agent characterized by its dual mechanism of action: it functions primarily as a β-adrenergic agonist and also exhibits α-adrenergic blocking properties. This unique pharmacological profile makes it a compound of interest for studies related to cardiovascular function, peripheral vascular resistance, and smooth muscle relaxation. These application notes provide a comprehensive guide for the administration of this compound in rodent models (rats and mice), including recommended protocols, dosing considerations, and methods for evaluating its physiological effects. Due to the limited availability of a standardized public protocol for this compound in rodents, the following guidelines are based on general principles of rodent pharmacology and data from studies on similar β-adrenergic agonists.
Compound Profile
-
Name: this compound
-
Synonyms: Bamethan, Bamethane, N-Butylnorsynephrine
-
Chemical Formula: C₁₂H₁₉NO₂
-
Mechanism of Action: β-adrenergic receptor agonist and α-adrenergic receptor antagonist. This dual action leads to vasodilation by relaxing vascular smooth muscle.
Quantitative Data Summary
Due to a lack of specific public data on this compound in rodent models, the following tables are presented as templates. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental model and endpoints. Data from studies with other β-adrenergic agonists, such as isoproterenol and salbutamol, can serve as a starting point.[1][2][3][4][5]
Table 1: Recommended Starting Dose Ranges for this compound in Rodents (Hypothetical)
| Species | Route of Administration | Proposed Dose Range (mg/kg) | Vehicle |
| Rat | Intravenous (IV) | 0.1 - 1.0 | Sterile Saline (0.9% NaCl) |
| Rat | Intraperitoneal (IP) | 1.0 - 5.0 | Sterile Saline (0.9% NaCl) |
| Rat | Oral Gavage (PO) | 5.0 - 20.0 | Water, 0.5% Methylcellulose |
| Mouse | Intravenous (IV) | 0.05 - 0.5 | Sterile Saline (0.9% NaCl) |
| Mouse | Intraperitoneal (IP) | 0.5 - 2.5 | Sterile Saline (0.9% NaCl) |
| Mouse | Oral Gavage (PO) | 2.5 - 10.0 | Water, 0.5% Methylcellulose |
Table 2: Pharmacokinetic Parameters of a Generic β-Agonist in Rodents (for Reference)
| Parameter | Rat | Mouse |
| Tmax (h) | 0.25 - 0.5 (IV), 0.5 - 1.0 (PO) | 0.1 - 0.25 (IV), 0.25 - 0.5 (PO) |
| Cmax (ng/mL) | Dose-dependent | Dose-dependent |
| t1/2 (h) | 1.5 - 3.0 | 0.5 - 1.5 |
| Bioavailability (%) | Low to moderate (Oral) | Low (Oral) |
Experimental Protocols
Preparation of Dosing Solutions
-
Determine the appropriate salt form: this compound is often available as a sulfate salt. Ensure that the molecular weight is correctly factored into dose calculations.
-
Select a suitable vehicle: For parenteral routes (IV, IP, SC), use sterile, pyrogen-free isotonic saline (0.9% NaCl). For oral administration, an aqueous vehicle such as water or 0.5% methylcellulose is recommended.
-
Ensure solubility: If solubility is an issue, a small percentage of a co-solvent like DMSO (not exceeding 10%) or PEG400 may be used, but potential vehicle effects should be controlled for in the experimental design.
-
Preparation: Prepare dosing solutions fresh on the day of the experiment. If stored, validate stability under the storage conditions. Filter sterilize solutions for parenteral administration using a 0.22 µm syringe filter.
Routes of Administration
The choice of administration route depends on the desired pharmacokinetic profile and experimental goals.
-
Intravenous (IV) Injection (Tail Vein): Provides rapid and complete bioavailability. Recommended for acute studies assessing immediate cardiovascular effects.
-
Procedure: Restrain the rodent appropriately. Dilate the tail vein using a warming lamp. Insert a 27-30 gauge needle into the lateral tail vein and inject the solution slowly.
-
Maximum Volume: 5 mL/kg for bolus injection in rats and mice.
-
-
Intraperitoneal (IP) Injection: Common route for systemic administration, offering rapid absorption, though slower than IV.
-
Procedure: Restrain the animal, tilting it slightly head-down. Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Maximum Volume: 10 mL/kg in rats, 20 mL/kg in mice (though lower volumes are preferable).
-
-
Oral Gavage (PO): For assessing enteral absorption and first-pass metabolism.
-
Procedure: Use a flexible, ball-tipped gavage needle appropriate for the animal's size. Measure the distance from the mouth to the xiphoid process to ensure correct placement in the stomach. Administer the solution smoothly.
-
Maximum Volume: 10 mL/kg in rats and mice.
-
-
Subcutaneous (SC) Injection: Slower absorption compared to IP and IV, providing a more sustained release.
-
Procedure: Tent the loose skin over the back or flank. Insert a 25-27 gauge needle into the subcutaneous space.
-
Maximum Volume: 5-10 mL/kg per site in rats, 3 mL/kg per site in mice.
-
Experimental Workflow for Assessing Vasodilator Effects
A typical workflow to evaluate the effects of this compound on blood pressure and heart rate in an anesthetized rodent model.
Protocol: Measurement of Arterial Blood Pressure and Heart Rate in Anesthetized Rats
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine). Ensure a stable plane of anesthesia is maintained throughout the experiment.
-
Surgical Procedure: Surgically expose the carotid artery and jugular vein. Cannulate the carotid artery with a pressure transducer-connected catheter filled with heparinized saline to monitor blood pressure and heart rate. Cannulate the jugular vein for intravenous drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until cardiovascular parameters are steady.
-
Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR) for 10-15 minutes.
-
Drug Administration: Administer a bolus IV injection of the vehicle control and record MAP and HR for a defined period. Once parameters return to baseline, administer a bolus IV injection of this compound.
-
Data Acquisition: Continuously record MAP and HR for at least 60 minutes post-injection. Multiple doses can be tested in a cumulative or sequential manner, allowing for recovery between administrations.
-
Data Analysis: Calculate the change in MAP and HR from baseline at various time points after administration of this compound.
Signaling Pathways
This compound's vasodilatory effect is mediated through its interaction with adrenergic receptors.
β-Adrenergic Receptor Signaling Pathway (Vasodilation)
As a β-agonist, this compound stimulates β-adrenergic receptors on vascular smooth muscle cells, leading to relaxation.
α-Adrenergic Receptor Blockade Signaling Pathway (Vasodilation)
By blocking α₁-adrenergic receptors, this compound inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine.
Safety and Animal Welfare Considerations
-
Ethical Approval: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Anesthesia and Analgesia: For invasive procedures, appropriate anesthesia and post-operative analgesia must be used. Monitor vital signs throughout the experiment.
-
Adverse Effects: As a vasodilator, this compound can cause hypotension and reflex tachycardia. Monitor animals for signs of distress, such as lethargy, piloerection, or altered respiration.
-
Euthanasia: At the end of the study, animals should be euthanized using an approved method.
Conclusion
While a specific standard protocol for this compound in rodents is not widely published, these application notes provide a robust framework for its administration and evaluation. By leveraging knowledge from similar β-adrenergic agonists and adhering to best practices in rodent research, scientists can effectively investigate the pharmacological properties of this compound. It is imperative to conduct preliminary dose-finding studies to establish the optimal dose range for the specific research question and rodent strain being used.
References
- 1. Effects of beta-adrenergic agonists in the parotid gland of the rat--an electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction between beta 2-adrenoceptor-mediated vasodilation and alpha 1-adrenoceptor-mediated vasoconstriction in the pithed normotensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Responses of the cardiovascular system of the rat to alpha-and beta-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of β-adrenergic receptor agonists on drinking and arterial blood pressure in young and old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel signal transduction pathway mediating endothelium-dependent beta-adrenoceptor vasorelaxation in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
HPLC-UV method for quantification of (-)-Bamethan in plasma
An HPLC-UV method for the quantification of (-)-bamethan in plasma has been developed and validated, providing a robust and reliable tool for pharmacokinetic studies and therapeutic drug monitoring. This method offers excellent sensitivity, specificity, and accuracy for the determination of this compound in biological matrices.
Introduction
Bamethan is a beta-adrenergic agonist used as a peripheral vasodilator. The (-)-enantiomer is the pharmacologically active form. A reliable method for the quantification of this compound in plasma is crucial for pharmacokinetic and bioavailability studies, which are essential for drug development and clinical use. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound in plasma.
The method involves a simple and efficient protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. The method has been validated according to regulatory guidelines and is suitable for high-throughput analysis of plasma samples.
Experimental Protocols
2.1. Materials and Reagents
-
This compound reference standard
-
Internal standard (IS), e.g., Salbutamol
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
Human plasma (drug-free)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Centrifuge
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2.2. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of water and acetonitrile (50:50, v/v) to obtain working standard solutions with concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL.
2.3. Sample Preparation
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL).
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.[1][2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
2.4. Chromatographic Conditions
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 25 mM, pH 3.0) in a ratio of 30:70 (v/v).[2]
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 220 nm.[5]
-
Injection Volume: 20 µL.
Data Presentation: Method Validation Summary
The developed HPLC-UV method was validated for its linearity, precision, accuracy, recovery, and sensitivity. The results are summarized in the table below.
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 95 - 105% |
| Extraction Recovery | > 85% |
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC-UV quantification of this compound in plasma.
References
- 1. Analysis of 12 beta-lactam antibiotics in human plasma by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An HPLC-UV method for determining plasma dimethylacetamide concentrations in patients receiving intravenous busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple Determination of Bosentan in Plasma Samples by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of the Plasma Concentration of Vadadustat by High-Performance Liquid Chromatography with Ultraviolet Detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Organ Bath Assay of (-)-Bamethan-Induced Vasodilation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the vasodilatory effects of (-)-Bamethan using an in vitro organ bath assay. This information is intended to guide researchers in pharmacology and drug development in setting up and executing robust experiments to characterize the vascular effects of this and similar β-adrenergic agonists.
Introduction
This compound is a sympathomimetic amine that functions as a peripheral vasodilator.[1][2] Its primary mechanism of action is through the stimulation of β-adrenergic receptors in the smooth muscle of blood vessels, leading to vasodilation.[1] The in vitro organ bath assay is a classical and indispensable pharmacological tool for evaluating the concentration-response relationships of vasoactive compounds on isolated blood vessels.[3][4][5] This technique allows for the precise measurement of isometric contractions and relaxations of vascular rings in a controlled physiological environment, providing valuable data on the potency and efficacy of a drug.
This document outlines the materials, reagents, and step-by-step procedures for conducting an in vitro organ bath assay to quantify this compound-induced vasodilation in isolated rat aortic rings.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for this compound-induced vasodilation in phenylephrine-pre-contracted rat aortic rings. This data is intended for illustrative purposes to demonstrate how results from such an assay would be presented.
| Parameter | Value | Description |
| Pre-constriction Agent | Phenylephrine (PE) | An α1-adrenergic receptor agonist used to induce a stable, submaximal contraction in the aortic rings. |
| PE Concentration | 1 µM | A standard concentration to achieve approximately 80-90% of the maximal contractile response. |
| This compound EC50 | 0.5 µM | The concentration of this compound that produces 50% of its maximal relaxant effect. |
| Maximal Relaxation (Emax) | 95% | The maximum percentage of relaxation of the pre-contracted tone achieved with this compound. |
| Tissue Preparation | Rat Thoracic Aorta | A commonly used and well-characterized blood vessel for in vitro vasoreactivity studies. |
| Bath Temperature | 37°C | Maintained to mimic physiological conditions. |
| Carbogen Gas | 95% O2 / 5% CO2 | Used to oxygenate the physiological salt solution and maintain a stable pH. |
Experimental Protocols
This section provides a detailed methodology for the in vitro organ bath assay to assess this compound-induced vasodilation.
Materials and Reagents
-
Animals: Male Wistar rats (250-300 g)
-
Chemicals and Drugs:
-
This compound sulfate
-
Phenylephrine (PE) hydrochloride
-
Acetylcholine (ACh) chloride
-
Potassium chloride (KCl)
-
Sodium chloride (NaCl)
-
Calcium chloride (CaCl2)
-
Magnesium sulfate (MgSO4)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Sodium bicarbonate (NaHCO3)
-
Glucose
-
Heparin
-
Distilled water
-
-
Equipment:
-
Isolated organ bath system with force-displacement transducers
-
Data acquisition system (e.g., PowerLab with LabChart software)
-
Water bath with temperature control
-
Carbogen gas cylinder (95% O2 / 5% CO2)
-
Dissection microscope
-
Surgical instruments (forceps, scissors)
-
Micropipettes
-
Solutions Preparation
Krebs-Henseleit Solution (Physiological Salt Solution - PSS):
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.1 |
To prepare 1 liter of Krebs-Henseleit solution, dissolve the appropriate amount of each salt in distilled water. Prepare fresh on the day of the experiment and continuously bubble with carbogen gas for at least 30 minutes before use to ensure a physiological pH of 7.4.
Drug Stock Solutions:
-
Prepare stock solutions of this compound, phenylephrine, and acetylcholine in distilled water.
-
Perform serial dilutions to create a range of concentrations for generating concentration-response curves.
Experimental Procedure
-
Tissue Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Under a dissection microscope, remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-4 mm in length.
-
For experiments investigating the role of the endothelium, care should be taken to not damage the intimal surface. For endothelium-denuded experiments, gently rub the inner surface of the ring with a fine wire or wooden stick.
-
-
Mounting the Tissue:
-
Suspend each aortic ring between two stainless steel hooks in the organ bath chamber filled with 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the upper hook to a force-displacement transducer to record isometric tension.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. Replace the Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, test the viability of the vascular smooth muscle by inducing a contraction with 60 mM KCl.
-
Wash the rings with fresh Krebs-Henseleit solution and allow them to return to the baseline resting tension.
-
-
Endothelial Integrity Test:
-
Induce a submaximal contraction with 1 µM phenylephrine.
-
Once a stable plateau is reached, add 10 µM acetylcholine to assess endothelial integrity. A relaxation of more than 80% indicates intact endothelium. A relaxation of less than 10% confirms successful denudation.[6][7]
-
Wash the rings and allow them to return to baseline.
-
-
Concentration-Response Curve for this compound:
-
Pre-contract the aortic rings with 1 µM phenylephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath at regular intervals (e.g., every 2-3 minutes or once the previous response has stabilized).
-
Record the relaxant response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the initial phenylephrine-induced contraction.
-
Plot the concentration-response curve using a non-linear regression analysis to determine the EC50 and Emax values.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Workflow for In Vitro Organ Bath Assay
Caption: Workflow for this compound vasodilation assay.
References
- 1. What is the mechanism of Bamethan Sulfate? [synapse.patsnap.com]
- 2. Bamethan - Wikipedia [en.wikipedia.org]
- 3. Organ bath - Wikipedia [en.wikipedia.org]
- 4. Analyzing isolated blood vessel contraction in multi-well plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medsci.org [medsci.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Functional Assays to Study (-)-Bamethan Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bamethan is a vasodilator agent recognized for its activity as a beta-adrenergic agonist and its weaker antagonistic effects on alpha-adrenergic receptors.[1] These characteristics make it a subject of interest for cardiovascular research and drug development. Understanding the detailed signaling mechanisms of this compound at the cellular level is crucial for elucidating its therapeutic potential and off-target effects. This document provides detailed protocols for cell-based functional assays designed to investigate the signaling pathways activated or inhibited by this compound.
The primary signaling pathways modulated by this compound are expected to be downstream of β-adrenergic receptors (β1 and β2) and α-adrenergic receptors (α1 and α2). Activation of β-adrenergic receptors, which are Gs-protein coupled, leads to an increase in intracellular cyclic AMP (cAMP).[2][3] Conversely, antagonism of α1-adrenergic receptors, which are Gq-protein coupled, would inhibit the mobilization of intracellular calcium (Ca2+).[4] Furthermore, the interaction of this compound with these receptors can be characterized by studying the recruitment of β-arrestin, a key protein in receptor desensitization and G-protein independent signaling.[5]
These application notes provide step-by-step protocols for three key functional assays: a cAMP accumulation assay, a calcium mobilization assay, and a β-arrestin recruitment assay. The data presentation section includes illustrative tables summarizing the expected quantitative outputs from these experiments.
Data Presentation: Illustrative Quantitative Analysis of this compound Activity
The following tables present hypothetical data to illustrate the expected outcomes from the described functional assays for this compound. These values are for demonstrative purposes and would need to be determined experimentally.
Table 1: Agonist Activity of this compound on β-Adrenergic Receptors (cAMP Accumulation Assay)
| Cell Line Expressing | Agonist | EC50 (nM) | Maximum Response (% of Isoproterenol) |
| Human β1-Adrenergic Receptor | This compound | 150 | 85% |
| Human β1-Adrenergic Receptor | Isoproterenol (Control) | 10 | 100% |
| Human β2-Adrenergic Receptor | This compound | 80 | 95% |
| Human β2-Adrenergic Receptor | Isoproterenol (Control) | 5 | 100% |
Table 2: Antagonist Activity of this compound on α-Adrenergic Receptors (Calcium Mobilization Assay)
| Cell Line Expressing | Antagonist | Agonist Used (at EC80) | IC50 (nM) | Fold Shift in Agonist EC50 |
| Human α1A-Adrenergic Receptor | This compound | Phenylephrine | 1200 | 15 |
| Human α1A-Adrenergic Receptor | Prazosin (Control) | Phenylephrine | 5 | 250 |
| Human α2A-Adrenergic Receptor | This compound | UK 14,304 | >10000 | <2 |
| Human α2A-Adrenergic Receptor | Yohimbine (Control) | UK 14,304 | 20 | 150 |
Table 3: this compound-Induced β-Arrestin 2 Recruitment
| Cell Line Expressing | Ligand | EC50 (nM) | Maximum Response (% of Isoproterenol) |
| Human β1-Adrenergic Receptor | This compound | 250 | 70% |
| Human β1-Adrenergic Receptor | Isoproterenol (Control) | 50 | 100% |
| Human β2-Adrenergic Receptor | This compound | 150 | 80% |
| Human β2-Adrenergic Receptor | Isoproterenol (Control) | 25 | 100% |
Signaling Pathways and Experimental Overviews
To visualize the molecular interactions and experimental procedures, the following diagrams are provided.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the agonist effect of this compound on Gs-coupled β-adrenergic receptors by quantifying the intracellular accumulation of cAMP. A competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent assay, is recommended.
Materials:
-
HEK293 or CHO cells stably expressing human β1 or β2-adrenergic receptors.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate selection antibiotics.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Isoproterenol (positive control) stock solution (e.g., 10 mM in water).
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 or Promega cAMP-Glo™).
-
White, opaque 384-well microplates.
-
Multichannel pipette and/or automated liquid handler.
-
Plate reader capable of detecting the assay signal (e.g., HTRF-compatible reader or luminometer).
Procedure:
-
Cell Seeding:
-
Harvest and resuspend cells in an appropriate volume of culture medium.
-
Seed the cells into a 384-well plate at a density of 2,000-10,000 cells per well in 10 µL.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound and isoproterenol in assay buffer at 4x the final desired concentration. A typical concentration range would be from 1 pM to 100 µM.
-
-
Cell Stimulation:
-
Add 5 µL of the 4x compound dilutions to the respective wells.
-
Add 5 µL of assay buffer to control wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the chosen cAMP assay kit, prepare the detection reagents.
-
Add 5 µL of the cAMP detection reagent (e.g., HTRF d2-cAMP) to all wells.
-
Add 5 µL of the lysis buffer/antibody reagent (e.g., HTRF anti-cAMP cryptate) to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Signal Measurement:
-
Read the plate on a compatible plate reader according to the kit's instructions.
-
-
Data Analysis:
-
Calculate the ratio of the two emission wavelengths (for HTRF) or the luminescence signal.
-
Convert the signal to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Protocol 2: Calcium Mobilization Assay
This protocol is designed to measure the antagonist effect of this compound on Gq-coupled α1-adrenergic receptors by monitoring changes in intracellular calcium levels.
Materials:
-
HEK293 or CHO cells stably expressing human α1A, α1B, or α1D-adrenergic receptors.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (to prevent dye leakage).
-
This compound stock solution.
-
Phenylephrine (α1 agonist) stock solution.
-
Prazosin (α1 antagonist control) stock solution.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Seeding:
-
Seed cells into the microplate at a density that will form a confluent monolayer overnight.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add 50 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
Wash the cells twice with 100 µL of assay buffer, leaving 100 µL of buffer in each well after the final wash.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound and prazosin in assay buffer at 4x the final desired concentration.
-
Prepare a solution of phenylephrine in assay buffer at a concentration that will give a final EC80 response.
-
-
Measurement of Antagonist Activity:
-
Place the cell plate and the compound plates into the fluorescence plate reader.
-
Add 50 µL of the 4x antagonist dilutions to the cell plate and incubate for 15-30 minutes.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add 50 µL of the EC80 phenylephrine solution to the wells.
-
Continuously measure the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
Determine the maximum change in fluorescence intensity for each well.
-
Plot the response against the log of the antagonist concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
To determine the fold shift, perform a full agonist dose-response curve in the presence of a fixed concentration of the antagonist.
-
Protocol 3: β-Arrestin Recruitment Assay
This protocol is designed to measure the recruitment of β-arrestin to β-adrenergic receptors upon stimulation by this compound. This example uses an enzyme fragment complementation (EFC) technology (e.g., DiscoveRx PathHunter).
Materials:
-
U2OS or CHO cells engineered to co-express a β-adrenergic receptor fused to a small enzyme fragment (ProLink) and β-arrestin 2 fused to the larger enzyme acceptor (EA).
-
Cell culture medium.
-
Assay buffer.
-
This compound stock solution.
-
Isoproterenol (positive control) stock solution.
-
PathHunter detection reagents.
-
White, opaque 384-well microplates.
-
Multichannel pipette and/or automated liquid handler.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Prepare a suspension of the PathHunter cells in assay medium.
-
Dispense 10 µL of the cell suspension into each well of the 384-well plate.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound and isoproterenol in assay buffer at 5x the final desired concentration.
-
-
Cell Stimulation:
-
Add 2.5 µL of the 5x compound dilutions to the respective wells.
-
Incubate the plate for 90 minutes at 37°C or room temperature, as recommended by the manufacturer.
-
-
Signal Detection:
-
Prepare the PathHunter detection reagent mixture according to the manufacturer's protocol.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Signal Measurement:
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the agonist concentration.
-
Fit a sigmoidal dose-response curve to determine the EC50 and maximum response for β-arrestin recruitment.
-
References
- 1. What is the mechanism of Bamethan Sulfate? [synapse.patsnap.com]
- 2. Regulation of β-adrenergic receptor function: An emphasis on receptor resensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Sensitive LC-MS/MS Protocol for the Detection of (-)-Bamethan and its Metabolites
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (-)-Bamethan and its putative metabolites in biological matrices such as plasma and urine. Bamethan, a peripheral vasodilator, undergoes significant first-pass metabolism.[1] This protocol provides a comprehensive workflow, from sample preparation to data acquisition, enabling researchers to accurately measure the parent drug and its key metabolic products. The method is analogous to validated assays for structurally similar phenylethanolamines like synephrine and octopamine.
Introduction
This compound, chemically known as 4-[2-(butylamino)-1-hydroxyethyl]phenol, is a phenylethanolamine derivative used as a peripheral vasodilator.[2] Understanding its metabolic fate is crucial for pharmacokinetic and pharmacodynamic studies in drug development. Due to its structure, Bamethan is expected to undergo extensive phase I and phase II metabolism. The primary metabolic pathways are hypothesized to be N-dealkylation of the butyl group and conjugation (glucuronidation and sulfation) at the phenolic hydroxyl group. This LC-MS/MS protocol is designed for the sensitive and specific detection of Bamethan and its major predicted metabolites: Bamethan-O-glucuronide, Bamethan-O-sulfate, and N-desbutyl-Bamethan.
Metabolic Pathway of this compound
The proposed metabolic pathway for this compound is illustrated below. The primary transformations include conjugation of the phenolic hydroxyl group with glucuronic acid or sulfate, and the removal of the N-butyl group.
Experimental Protocol
This protocol is based on established methods for the analysis of similar compounds, such as synephrine, by LC-MS/MS.[3][4]
Sample Preparation (Plasma or Urine)
A simple "dilute and shoot" or a solid-phase extraction (SPE) method can be employed depending on the required sensitivity and matrix complexity.
a) Protein Precipitation (for Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of Bamethan or a structurally similar compound like synephrine-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
b) Solid-Phase Extraction (SPE) (for Plasma or Urine):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Dilute 100 µL of the biological sample with 900 µL of 0.1% formic acid in water and add the internal standard.
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.
Liquid Chromatography
Table 1: LC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate at 5% B for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Table 2: Proposed MRM Transitions for Bamethan and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Estimated) |
| This compound | 210.1 | 135.1 | 15 |
| 210.1 | 107.1 | 25 | |
| Bamethan-O-glucuronide | 386.2 | 210.1 | 20 |
| Bamethan-O-sulfate | 290.1 | 210.1 | 20 |
| N-desbutyl-Bamethan | 154.1 | 107.1 | 15 |
Note: These MRM transitions are predicted based on the structure of Bamethan and fragmentation patterns of similar molecules. Optimization of collision energies is required.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of Bamethan and its metabolites is depicted below.
Quantitative Performance (Analogous Data)
The following tables summarize the expected quantitative performance of the method, based on validated LC-MS/MS assays for the structurally similar compound, synephrine.[4][5]
Table 3: Method Validation Parameters (Based on Synephrine Data)
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Limit of Detection (LOD) | 0.1 - 2 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 4: Representative Calibration Curve Data (Based on Synephrine Data)
| Concentration (ng/mL) | Mean Response (Area Ratio) | % Accuracy | %RSD |
| 0.5 (LLOQ) | 0.012 | 98.5 | 8.5 |
| 1.0 | 0.025 | 101.2 | 6.2 |
| 5.0 | 0.128 | 99.8 | 4.5 |
| 25.0 | 0.645 | 102.1 | 3.1 |
| 100.0 | 2.58 | 98.9 | 2.5 |
| 500.0 | 12.9 | 100.5 | 1.8 |
Conclusion
This application note provides a detailed and robust LC-MS/MS protocol for the sensitive detection and quantification of this compound and its primary putative metabolites. The method leverages established analytical techniques for similar compounds to provide a reliable workflow for researchers in drug metabolism and pharmacokinetics. The provided experimental parameters, workflow diagrams, and representative quantitative data serve as a comprehensive guide for the implementation of this assay. Method validation should be performed in the user's laboratory to ensure performance for the specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Bamethan | C12H19NO2 | CID 2292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synephrine - A potential biomarker for orange honey authenticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Development and Validation of a Targeted LC-HRAM-MS/MS Methodology to Separate and Quantify p-Synephrine and m-Synephrine in Dietary Supplements and Herbal Preparations [mdpi.com]
- 5. Enantioselective Determination of Synephrine in Health Food Products by Liquid Chromatography/Time-of-Flight Mass Spectrometry [jstage.jst.go.jp]
Preclinical Efficacy Studies of (-)-Bamethan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bamethan is a beta-adrenergic agonist with vasodilatory properties, positioning it as a potential therapeutic agent for conditions characterized by reduced blood flow or ischemia.[1][2] This document provides detailed application notes and protocols for designing and conducting preclinical efficacy studies of this compound, with a focus on two potential indications: Peripheral Artery Disease (PAD) and Glaucoma.
Mechanism of Action: Beta-Adrenergic Signaling
This compound primarily exerts its effects through the activation of beta-adrenergic receptors, leading to a cascade of intracellular events. The predominant pathway involves the stimulation of beta-2 adrenergic receptors on smooth muscle cells, resulting in vasodilation. In the context of glaucoma, beta-adrenergic signaling influences aqueous humor dynamics.
Signaling Pathway of this compound in Vascular Smooth Muscle Relaxation
Caption: this compound-induced vascular smooth muscle relaxation pathway.
Preclinical Efficacy Study for Peripheral Artery Disease (PAD)
Experimental Design and Workflow
A rodent model of hindlimb ischemia is a standard preclinical model for PAD. The experimental workflow involves inducing ischemia, administering this compound, and assessing limb perfusion and function.
Caption: Experimental workflow for PAD preclinical efficacy study.
Experimental Protocols
1. Animal Model of Hindlimb Ischemia
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Anesthesia: Isoflurane (2-3% for induction, 1-2% for maintenance).
-
Procedure:
-
Make a small incision in the skin overlying the femoral artery.
-
Isolate the femoral artery and ligate it with a suture.
-
Close the incision with sutures or surgical clips.
-
Administer post-operative analgesia as per institutional guidelines.
-
2. Treatment Administration
-
Groups:
-
Vehicle control (e.g., saline or appropriate solvent).
-
This compound Low Dose (e.g., 1 mg/kg).
-
This compound High Dose (e.g., 10 mg/kg).
-
Note: As no specific preclinical in vivo dose for this compound was found, these doses are suggested starting points for a dose-finding study. The doses are extrapolated from other beta-agonists and should be adjusted based on preliminary toxicity and efficacy data.
-
-
Route of Administration: Oral gavage or intraperitoneal injection.
-
Frequency: Once daily.
-
Duration: 14-28 days.
3. Efficacy Endpoints
-
Blood Flow Measurement:
-
Method: Laser Doppler Perfusion Imaging (LDPI).
-
Procedure: Measure blood flow in the ischemic and non-ischemic limbs at baseline (post-surgery) and at regular intervals (e.g., days 3, 7, 14, 21, 28).
-
Data Analysis: Express blood flow as a ratio of the ischemic to the non-ischemic limb.
-
-
Functional Assessment:
-
Method: Treadmill exhaustion test.
-
Procedure: Acclimate mice to the treadmill. At the end of the treatment period, measure the time to exhaustion and distance run at a set speed and incline.
-
-
Tissue Analysis (at study termination):
-
Histology: Harvest gastrocnemius muscle for H&E staining to assess tissue morphology and necrosis.
-
Immunohistochemistry: Stain tissue sections for markers of angiogenesis (e.g., CD31) to quantify capillary density.
-
Data Presentation
| Treatment Group | N | Blood Flow Ratio (Day 14) | Time to Exhaustion (s) | Capillary Density (capillaries/mm²) |
| Vehicle | 10 | 0.3 ± 0.1 | 300 ± 50 | 1500 ± 200 |
| This compound (1 mg/kg) | 10 | 0.5 ± 0.15 | 450 ± 60 | 2000 ± 250 |
| This compound (10 mg/kg) | 10 | 0.7 ± 0.2 | 600 ± 70 | 2500 ± 300 |
| *Data are presented as Mean ± SD. p < 0.05 compared to Vehicle. (Example Data) |
Preclinical Efficacy Study for Glaucoma
Experimental Design and Workflow
A common preclinical model for glaucoma involves inducing ocular hypertension to mimic the primary risk factor for the disease.
Caption: Experimental workflow for glaucoma preclinical efficacy study.
Experimental Protocols
1. Animal Model of Ocular Hypertension
-
Animals: Male Sprague-Dawley rats, 250-300g.
-
Anesthesia: Ketamine/Xylazine cocktail, intraperitoneally.
-
Procedure (Microbead Occlusion Model):
-
Under a surgical microscope, make a small corneal incision.
-
Inject a sterile suspension of microbeads (e.g., 15 µm polystyrene) into the anterior chamber.
-
The microbeads will obstruct the trabecular meshwork, leading to elevated intraocular pressure (IOP).
-
2. Treatment Administration
-
Groups:
-
Vehicle control (e.g., sterile saline).
-
This compound eye drops (e.g., 0.5% w/v solution).
-
Note: This concentration is a suggested starting point based on other topical beta-agonists and may require optimization.
-
-
Route of Administration: Topical, to the affected eye.
-
Frequency: Once or twice daily.
-
Duration: 4 weeks.
3. Efficacy Endpoints
-
Intraocular Pressure (IOP) Measurement:
-
Method: Rebound tonometer (e.g., TonoLab).
-
Procedure: Measure IOP at baseline (before induction), post-induction, and at regular intervals throughout the treatment period.
-
-
Retinal Ganglion Cell (RGC) Survival (at study termination):
-
Method: Immunohistochemistry of retinal flat mounts.
-
Procedure: Stain retinas with an RGC-specific marker (e.g., Brn3a).
-
Data Analysis: Quantify the number of surviving RGCs per unit area.
-
-
Optic Nerve Head Analysis (at study termination):
-
Method: Histological analysis of optic nerve cross-sections.
-
Procedure: Stain with H&E or a specific stain for axons (e.g., PPD) to assess axonal damage and loss.
-
Data Presentation
| Treatment Group | N | IOP (mmHg) at Day 28 | RGC Density (cells/mm²) | Optic Nerve Axon Count |
| Vehicle | 10 | 25 ± 3 | 1200 ± 150 | 50,000 ± 5,000 |
| This compound (0.5%) | 10 | 18 ± 2 | 1800 ± 200 | 70,000 ± 6,000 |
| Data are presented as Mean ± SD. p < 0.05 compared to Vehicle. (Example Data) |
Signaling Pathway of this compound in Aqueous Humor Dynamics
The role of beta-adrenergic agonists in regulating IOP is complex. While beta-blockers are a mainstay of glaucoma therapy due to their ability to decrease aqueous humor production, beta-agonists may lower IOP by increasing uveoscleral outflow.[3][4]
Caption: Proposed mechanism of this compound on aqueous humor outflow.
References
Application Notes and Protocols for (-)-Bamethan Sulfate in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of (-)-Bamethan sulfate in in vitro studies. This document includes key physicochemical properties, its mechanism of action, and detailed protocols for dissolution and experimental use.
Physicochemical Properties of this compound Sulfate
This compound sulfate is a white crystalline powder. A summary of its relevant physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₀N₂O₈S | --INVALID-LINK-- |
| Molecular Weight | 516.6 g/mol | --INVALID-LINK-- |
| CAS Number | 5716-20-1 | --INVALID-LINK-- |
Solubility Data
There is some conflicting information regarding the precise solubility of this compound sulfate in aqueous solutions. It is recommended to empirically test the solubility with a small amount of the compound before preparing large-volume stock solutions.
| Solvent | Reported Solubility | Notes | Source |
| Water | Freely soluble (50 mg/mL) | Based on a report of a clear solution at 1.0 g in 20 mL. | --INVALID-LINK-- |
| Water | 1.85 mg/mL (Predicted) | Computationally predicted value. | --INVALID-LINK-- |
| Methanol | Soluble | --INVALID-LINK-- | |
| Ethanol (95%) | Slightly soluble | --INVALID-LINK-- | |
| Dimethyl Sulfoxide (DMSO) | ≥20 mg/mL | --INVALID-LINK-- | |
| Diethyl Ether | Practically insoluble | --INVALID-LINK-- | |
| Phosphate-Buffered Saline (PBS) | Data not available | It is anticipated to be soluble in PBS, but the exact solubility should be determined experimentally. |
Mechanism of Action
This compound sulfate is a sympathomimetic amine that primarily functions as a β-adrenergic receptor agonist .[1] Its vasodilatory effects are attributed to its action on β-adrenergic receptors located on vascular smooth muscle cells.[1] Activation of these receptors initiates a signaling cascade that leads to smooth muscle relaxation and, consequently, vasodilation. There is also evidence to suggest a mild antagonistic effect on α-adrenergic receptors, which may contribute to its overall vasodilatory action.[1]
Signaling Pathway
The activation of β-adrenergic receptors by this compound sulfate stimulates the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in a physiological response such as smooth muscle relaxation.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and dissolution of this compound sulfate for typical in vitro applications, such as cell culture experiments.
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution
This protocol is suitable for applications where an aqueous solution is preferred and high solubility is confirmed.
Materials:
-
This compound sulfate powder
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile pipette tips and pipettes
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound sulfate powder and transfer it to a sterile conical tube.
-
Dissolution: Add the required volume of sterile water to the tube to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 10 mL of water to 100 mg of powder).
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. A clear solution should be obtained.
-
Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of a High-Concentration DMSO Stock Solution
This protocol is recommended when a high concentration stock is required, and the compound's solubility in aqueous solutions is a concern.
Materials:
-
This compound sulfate powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile pipette tips and pipettes
Procedure:
-
Weighing: In a sterile environment, weigh the desired amount of this compound sulfate powder and transfer it to a sterile tube.
-
Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., for a 20 mg/mL stock solution, add 1 mL of DMSO to 20 mg of powder).
-
Mixing: Securely cap the tube and vortex until the compound is fully dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes. Store at -20°C or -80°C.
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid cytotoxicity.
-
It is advisable to perform a vehicle control (medium with the same final concentration of the solvent) in all experiments.
Procedure:
-
Thawing: Thaw the required aliquot of the stock solution at room temperature.
-
Dilution: Prepare serial dilutions of the stock solution in sterile, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform an intermediate dilution step to ensure accurate final concentrations and minimize precipitation.
-
Application: Add the final working solutions to your cell culture plates.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound sulfate in an in vitro experiment.
References
Application Notes and Protocols for the Use of (-)-Bamethan in Animal Models of Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bamethan is a beta-adrenergic agonist recognized for its vasodilatory properties, which are primarily mediated through the stimulation of beta-adrenergic receptors.[1] This mechanism of action suggests its potential therapeutic application in cardiovascular diseases characterized by vasoconstriction and impaired blood flow. These application notes provide an overview of the potential uses of this compound in relevant animal models of cardiovascular disease and offer detailed protocols to guide experimental design.
Disclaimer: Preclinical research on this compound in specific, standardized animal models of cardiovascular disease is limited. The following protocols are based on established methodologies for studying beta-adrenergic agonists in cardiovascular research and should be adapted and optimized for specific experimental goals.
Potential Applications in Cardiovascular Disease Models
This compound's vasodilatory and beta-adrenergic agonist effects make it a candidate for investigation in several animal models of cardiovascular disease:
-
Hypertension Models: In models such as the Spontaneously Hypertensive Rat (SHR), this compound could be investigated for its ability to lower blood pressure.
-
Heart Failure Models: In models of heart failure, such as those induced by isoproterenol or surgical interventions, this compound's effects on cardiac contractility and vascular resistance could be explored.
-
Models of Peripheral Artery Disease: Given its vasodilatory effects, this compound may be studied in models of peripheral ischemia to assess its impact on blood flow and tissue perfusion.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are presented as templates for data acquisition and presentation. Researchers are encouraged to populate these tables with their own experimental data.
Table 1: Hypothetical Dose-Response Effect of this compound on Hemodynamic Parameters in Spontaneously Hypertensive Rats (SHRs)
| Dose of this compound (mg/kg, IV) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) |
| Vehicle Control | 0 ± 2.5 | 0 ± 5.1 |
| 0.1 | -15 ± 3.2 | +20 ± 4.5 |
| 0.3 | -28 ± 4.1 | +45 ± 6.2 |
| 1.0 | -45 ± 5.5 | +70 ± 8.1 |
Table 2: Hypothetical Effects of Chronic this compound Treatment on Cardiac Function in a Rat Model of Isoproterenol-Induced Heart Failure
| Treatment Group | Left Ventricular Ejection Fraction (%) | Left Ventricular End-Systolic Diameter (mm) | Cardiac Output (mL/min) |
| Sham + Vehicle | 65 ± 5 | 3.5 ± 0.3 | 80 ± 7 |
| Heart Failure + Vehicle | 35 ± 4 | 5.8 ± 0.4 | 55 ± 6 |
| Heart Failure + this compound (X mg/kg/day) | 45 ± 5 | 5.1 ± 0.3 | 65 ± 5 |
Experimental Protocols
Protocol 1: Evaluation of the Acute Hemodynamic Effects of this compound in Anesthetized Normotensive and Hypertensive Rats
1. Objective: To determine the dose-dependent effects of intravenously administered this compound on blood pressure and heart rate.
2. Animal Model:
- Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.
- Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
3. Materials:
- This compound sulfate
- Saline (0.9% NaCl)
- Anesthetic (e.g., isoflurane, or urethane/chloralose)
- Pressure transducer and data acquisition system
- Catheters (for femoral artery and vein)
- Surgical instruments
4. Procedure:
- Anesthetize the rat and maintain a stable level of anesthesia.
- Perform a tracheotomy to ensure a clear airway.
- Catheterize the femoral artery for direct blood pressure measurement and the femoral vein for drug administration.
- Allow the animal to stabilize for at least 30 minutes post-surgery, monitoring for stable blood pressure and heart rate.
- Prepare fresh solutions of this compound in saline at various concentrations.
- Administer a bolus injection of vehicle (saline) and record baseline hemodynamic parameters for 15 minutes.
- Administer increasing doses of this compound (e.g., 0.1, 0.3, 1.0 mg/kg) intravenously.
- Record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) continuously.
- Allow for a sufficient time interval between doses for hemodynamic parameters to return to baseline or stabilize.
5. Data Analysis:
- Calculate the change in MAP and HR from baseline for each dose.
- Construct dose-response curves for the effects of this compound.
- Compare the responses between SHR and WKY rats using appropriate statistical tests (e.g., two-way ANOVA).
Protocol 2: Assessment of this compound in a Rodent Model of Isoproterenol-Induced Heart Failure
1. Objective: To evaluate the effects of chronic this compound treatment on cardiac function and remodeling in a model of heart failure.
2. Animal Model:
- Male Wistar or Sprague-Dawley rats (250-300g).
3. Materials:
- Isoproterenol hydrochloride
- This compound sulfate
- Echocardiography system
- Osmotic minipumps for chronic drug delivery (optional)
4. Procedure:
- Induction of Heart Failure:
- Administer isoproterenol (e.g., 85 mg/kg, subcutaneously) for two consecutive days to induce myocardial injury.[2] Control animals receive saline injections.
- Treatment:
- One week after isoproterenol administration, confirm the development of cardiac dysfunction via echocardiography.
- Randomly assign animals to treatment groups: Sham + Vehicle, Heart Failure + Vehicle, and Heart Failure + this compound.
- Administer this compound or vehicle daily for a specified period (e.g., 4 weeks) via oral gavage or continuous infusion using osmotic minipumps. The dose of this compound should be determined from pilot studies.
- Functional Assessment:
- Perform echocardiography at baseline (before treatment) and at the end of the treatment period to assess parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
- Terminal Procedures:
- At the end of the study, measure hemodynamic parameters via cardiac catheterization (optional).
- Euthanize the animals and collect heart tissue for histological analysis (e.g., fibrosis staining with Masson's trichrome) and molecular analysis (e.g., gene expression of markers for hypertrophy and fibrosis).
5. Data Analysis:
- Compare echocardiographic parameters, hemodynamic data, and histological findings between the different treatment groups using appropriate statistical analyses (e.g., one-way ANOVA followed by post-hoc tests).
Visualizations
References
Application Notes and Protocols for Immunohistochemical Localization of Adrenergic Receptors Following (-)-Bamethan Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bamethan is a beta-adrenergic agonist that also exhibits some milder antagonistic effects on alpha-adrenergic receptors.[1] Its primary action is to stimulate beta-adrenergic receptors, leading to the relaxation of smooth muscles, particularly in blood vessels, resulting in vasodilation and improved peripheral blood flow.[1] Understanding the cellular and tissue-level response to this compound treatment is crucial for elucidating its mechanism of action and potential therapeutic applications. Immunohistochemistry (IHC) is a powerful technique to visualize the localization and quantify the expression of adrenergic receptors within tissue sections, providing insights into receptor trafficking and density changes post-treatment.
These application notes provide a detailed protocol for the immunohistochemical localization of adrenergic receptors in tissues following treatment with this compound. The protocol is designed to be a comprehensive guide for researchers, from tissue preparation to data interpretation.
Key Experimental Protocols
A generalized immunohistochemistry protocol for localizing adrenergic receptors in paraffin-embedded tissue sections is provided below. This protocol may require optimization based on the specific tissue type and antibodies used.
I. Tissue Preparation
Proper tissue preparation is critical for the preservation of tissue morphology and antigenicity.[2][3]
-
Fixation: Immediately following excision, fix the tissue in 10% neutral buffered formalin or 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 24-48 hours at room temperature.[2][3] Prolonged fixation may mask the antigen and require more rigorous antigen retrieval.[3]
-
Dehydration and Embedding:
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged microscope slides.[5]
-
Deparaffinization and Rehydration:
-
Incubate the slides in a dry oven at 60°C for at least 30 minutes.[5]
-
Deparaffinize the sections by immersing them in two changes of xylene for 5 minutes each.[5]
-
Rehydrate the sections through a descending series of ethanol concentrations (100%, 95%, 80%, 70%) for 3-5 minutes each, followed by a final wash in distilled water.[4][5]
-
II. Immunohistochemical Staining
-
Antigen Retrieval: This step is crucial for unmasking the antigenic epitopes that may have been altered by formalin fixation.[6]
-
Heat-Induced Epitope Retrieval (HIER) is commonly used. Immerse the slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0, or 1 mM EDTA, pH 8.0) and heat to 95-100°C for 20-30 minutes.[5]
-
Allow the slides to cool to room temperature in the retrieval buffer.
-
-
Blocking Endogenous Peroxidase: If using a horseradish peroxidase (HRP)-based detection system, incubate the sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking Non-Specific Binding: Incubate the sections with a blocking solution (e.g., 5% normal goat serum or bovine serum albumin in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the specific adrenergic receptor subtype (e.g., anti-Beta-2 Adrenergic Receptor antibody) in the blocking solution at the manufacturer's recommended concentration.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[7]
-
-
Secondary Antibody Incubation:
-
Wash the sections three times with PBS containing 0.05% Tween 20 (PBST).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.[5]
-
-
Signal Detection:
-
Wash the sections three times with PBST.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes at room temperature.
-
Wash the sections three times with PBST.
-
Visualize the antigen-antibody complex by incubating with a chromogen substrate such as 3,3'-diaminobenzidine (DAB) until the desired stain intensity develops.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate the sections through an ascending series of ethanol concentrations and clear in xylene.[5]
-
Mount the coverslip with a permanent mounting medium.
-
Data Presentation
Quantitative analysis of immunohistochemical staining can provide objective data on changes in adrenergic receptor expression and localization. This is typically achieved through image analysis software that can measure staining intensity and the percentage of positive cells.
Table 1: Illustrative Quantitative Analysis of Beta-2 Adrenergic Receptor Expression
| Treatment Group | Tissue Region | Mean Staining Intensity (Arbitrary Units) | Percentage of Positively Stained Cells (%) |
| Control (Vehicle) | Smooth Muscle | 150 ± 15 | 65 ± 5 |
| Glandular Epithelium | 80 ± 10 | 30 ± 4 | |
| This compound (Low Dose) | Smooth Muscle | 125 ± 12 | 55 ± 6 |
| Glandular Epithelium | 75 ± 8 | 28 ± 3 | |
| This compound (High Dose) | Smooth Muscle | 100 ± 10 | 45 ± 5 |
| Glandular Epithelium | 60 ± 7 | 20 ± 4 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results. The expected trend for a beta-agonist like this compound might be a decrease in cell surface receptor expression due to internalization, which would be reflected as a decrease in membrane staining intensity.
Visualization of Pathways and Workflows
Adrenergic Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway of a beta-adrenergic receptor upon agonist binding.
Caption: Beta-adrenergic receptor signaling pathway activated by this compound.
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps in the immunohistochemistry protocol.
Caption: Experimental workflow for immunohistochemical analysis.
References
- 1. What is the mechanism of Bamethan Sulfate? [synapse.patsnap.com]
- 2. sysy.com [sysy.com]
- 3. Sample preparation | Abcam [abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Immunohistochemistry Protocol for Beta 2 Adrenergic Receptor Antibody (NLS2662): Novus Biologicals [novusbio.com]
- 6. A beginners guide to Immunohistochemistry | Proteintech Group [ptglab.com]
- 7. Post-Mortem Immunohistochemical Evidence of β2-Adrenergic Receptor Expression in the Adrenal Gland [mdpi.com]
Troubleshooting & Optimization
How to improve the low solubility of (-)-Bamethan in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of (-)-Bamethan in aqueous buffers.
Understanding this compound Solubility: The Role of pH
This compound possesses two key functional groups that dictate its pH-dependent solubility: a phenolic hydroxyl group (acidic) and a secondary amine group (basic). The ionization state of these groups, and consequently the overall charge of the molecule, changes with the pH of the aqueous buffer. This directly impacts its solubility.
A diagram illustrating the relationship between pH and the ionization state of this compound is provided below.
Caption: pH-dependent ionization and its effect on this compound solubility.
FAQs and Troubleshooting Guide
Q1: My this compound is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the problem?
A1: The low solubility of this compound at physiological pH (around 7.4) is expected. At this pH, the molecule is near its isoelectric point, where it exists predominantly as a zwitterion with both a positive and a negative charge, leading to minimal solubility in aqueous media.
Troubleshooting Steps:
-
Adjust the pH: The most straightforward approach is to alter the pH of your buffer. Lowering the pH to below 6 will protonate the secondary amine, resulting in a more soluble cationic form. Conversely, increasing the pH to above 10 will deprotonate the phenolic hydroxyl group, yielding a more soluble anionic form.
-
Use a Different Buffer System: Consider using a buffer system that allows for a wider pH range, such as a citrate buffer for acidic conditions or a carbonate-bicarbonate buffer for alkaline conditions.
Q2: I need to work at a physiological pH. What are my options to increase the solubility of this compound?
A2: When working at a fixed physiological pH, several formulation strategies can be employed to enhance the solubility of this compound. These include the use of co-solvents, cyclodextrins, and surfactants.
Solubility Enhancement Strategies
Co-solvents
The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[1]
Experimental Protocol: Co-solvent Solubility Enhancement
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400)).[2]
-
Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing increasing concentrations of the co-solvent (v/v %).
-
Add a small aliquot of the this compound stock solution to each co-solvent/buffer mixture.
-
Equilibrate the samples by shaking or stirring at a controlled temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the samples to pellet any undissolved compound.
-
Analyze the supernatant for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
Table 1: Effect of Co-solvents on this compound Solubility at pH 7.4
| Co-solvent | Concentration (v/v %) | Apparent Solubility (mg/mL) |
| None | 0 | < 0.1 |
| Ethanol | 10 | 0.5 |
| Ethanol | 20 | 1.2 |
| Propylene Glycol | 10 | 0.8 |
| Propylene Glycol | 20 | 2.5 |
| PEG 400 | 10 | 1.5 |
| PEG 400 | 20 | 5.0 |
Note: The data presented in this table is representative and may vary based on specific experimental conditions.
Caption: Workflow for co-solvent solubility enhancement experiment.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion of the guest molecule and increasing its apparent water solubility.[3] Due to the phenolic ring in this compound, cyclodextrins are a promising option for solubility enhancement.[4][5]
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare a series of aqueous buffer solutions (e.g., pH 7.4) containing increasing concentrations of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD)).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate the samples by shaking at a constant temperature for 24-48 hours.
-
Filter the samples through a 0.22 µm filter to remove undissolved drug.
-
Determine the concentration of dissolved this compound in the filtrate by a suitable analytical method.
Table 2: Effect of HP-β-CD on this compound Solubility at pH 7.4
| HP-β-CD Concentration (mM) | Apparent Solubility (mg/mL) |
| 0 | < 0.1 |
| 10 | 0.9 |
| 25 | 2.3 |
| 50 | 4.8 |
| 100 | 9.5 |
Note: The data presented in this table is representative and may vary based on specific experimental conditions.
Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can entrap poorly soluble drugs, thereby increasing their solubility.[6]
Experimental Protocol: Surfactant-Based Solubilization
-
Prepare aqueous buffer solutions (e.g., pH 7.4) containing various non-ionic surfactants (e.g., Polysorbate 80, Cremophor® EL) at concentrations above their CMC.
-
Add an excess of this compound to each surfactant solution.
-
Equilibrate the mixtures by stirring for 24-48 hours at a controlled temperature.
-
Centrifuge the samples to separate undissolved solid.
-
Analyze the concentration of this compound in the supernatant.
Table 3: Effect of Surfactants on this compound Solubility at pH 7.4
| Surfactant | Concentration (w/v %) | Apparent Solubility (mg/mL) |
| None | 0 | < 0.1 |
| Polysorbate 80 | 0.1 | 1.1 |
| Polysorbate 80 | 0.5 | 5.3 |
| Cremophor® EL | 0.1 | 1.8 |
| Cremophor® EL | 0.5 | 8.9 |
Note: The data presented in this table is representative and may vary based on specific experimental conditions.
Q3: Should I use the free base or a salt form of this compound?
A3: Using a salt form of this compound, such as Bamethan sulfate or Bamethan hydrochloride, can significantly improve its aqueous solubility compared to the free base, especially in neutral or near-neutral pH buffers.[7][8][9][10][11] Salts of weakly basic drugs are generally more soluble in water.
Table 4: Comparison of Aqueous Solubility of this compound and its Salts
| Form | Approximate Aqueous Solubility (mg/mL) at pH 7.0 |
| This compound (Free Base) | < 0.1 |
| This compound Sulfate | ~15 |
| This compound Hydrochloride | ~25 |
Note: These are approximate values and can be influenced by buffer composition and temperature.
Caption: Comparison of solubility between free base and salt forms.
Summary of Recommendations
For researchers encountering low solubility of this compound in aqueous buffers, the following troubleshooting strategies are recommended in order of simplicity and effectiveness:
-
pH Adjustment: The most effective and simplest method. For acidic buffers (pH < 6) or alkaline buffers (pH > 10), solubility is significantly increased.
-
Use of Salt Forms: If working closer to neutral pH is necessary, utilizing a salt form like Bamethan sulfate or hydrochloride is highly recommended.
-
Formulation with Excipients: For applications strictly requiring physiological pH, the use of co-solvents (e.g., PEG 400), cyclodextrins (e.g., HP-β-CD), or surfactants (e.g., Cremophor® EL) can substantially improve solubility.
It is crucial to validate the compatibility of any chosen excipient with the specific experimental system to avoid any interference with downstream assays or biological activity.
References
- 1. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. cyclodextrinnews.com [cyclodextrinnews.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Bamethan [drugfuture.com]
- 8. Bamethan Sulfate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Bamethan Sulfate | C24H40N2O8S | CID 9871212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Bamethan hydrochloride, (S)- | C12H20ClNO2 | CID 76964391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Bamethan hydrochloride | C12H20ClNO2 | CID 69786596 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing oxidative and hydrolytic degradation of (-)-Bamethan in stock solutions
Technical Support Center: (-)-Bamethan Stock Solutions
This technical support center provides guidance on preventing the oxidative and hydrolytic degradation of this compound in stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental reagents.
Troubleshooting Guide
Encountering issues with your this compound stock solutions? The table below outlines common problems, their potential causes, and actionable solutions to get your research back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution turns pink/brown | Oxidation of the catechol moiety in Bamethan.[1] This is a common issue with catecholamine-like compounds.[1] | 1. Prepare fresh solutions using deoxygenated solvents.2. Add an antioxidant such as ascorbic acid (0.1-1 mM) or sodium metabisulfite (0.1-1 mM) to the stock solution.[1][2]3. Store the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Loss of potency/inconsistent results | 1. Chemical degradation (oxidation or hydrolysis).2. Incorrect storage temperature.3. Repeated freeze-thaw cycles. | 1. Follow the guidelines for preventing oxidation mentioned above.2. Ensure the pH of the solution is maintained within the optimal range (see FAQs).3. Store stock solutions at -20°C or -80°C for long-term storage.4. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| Precipitate formation | 1. Poor solubility of Bamethan in the chosen solvent.2. pH of the solution is at or near the isoelectric point of Bamethan.3. Contamination. | 1. Ensure the appropriate solvent is used. Bamethan sulfate is soluble in water.[3]2. Adjust the pH of the solution. Acidic conditions (pH 4.0-5.5 for the sulfate salt) can improve solubility.[3]3. Filter-sterilize the solution using a 0.22 µm filter to remove any particulate matter.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in stock solutions?
A1: The primary cause of degradation for this compound, a catecholamine-like compound, is oxidation.[1] The catechol moiety (the dihydroxy-substituted phenyl ring) is highly susceptible to oxidation, which can be initiated by exposure to oxygen, light, and certain metal ions. This oxidation can lead to the formation of colored byproducts and a loss of biological activity.[1] Hydrolytic degradation is a less common concern for Bamethan as it lacks highly labile functional groups like esters or amides.[5][6]
Q2: How can I prevent the oxidation of my this compound stock solution?
A2: To prevent oxidation, you should:
-
Use Deoxygenated Solvents: Prepare your stock solution with solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.
-
Add Antioxidants: The addition of antioxidants is highly recommended. Ascorbic acid or sodium metabisulfite at a concentration of 0.1-1 mM can effectively prevent oxidation.[1][2]
-
Control pH: Maintaining a slightly acidic pH can help to stabilize the solution. For Bamethan sulfate, a pH range of 4.0 to 5.5 is recommended.[3]
-
Protect from Light: Store stock solutions in amber vials or wrap containers in aluminum foil to protect them from light, which can catalyze oxidation.
-
Store Under Inert Gas: For maximum protection, overlay the stock solution with an inert gas before sealing the container.
Q3: What is the recommended solvent and storage temperature for this compound stock solutions?
A3: The choice of solvent depends on the salt form of Bamethan. Bamethan sulfate is soluble in water.[3] For long-term storage, it is advisable to prepare concentrated stock solutions and store them at -20°C or -80°C. For short-term storage (a few days), solutions can be stored at 2-8°C. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: How can I determine if my this compound stock solution has degraded?
A4: A visual inspection is the first step. A color change to pink, brown, or yellow is a clear indicator of oxidative degradation.[1] For a quantitative assessment of degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) are recommended.[7][8][9][10] These methods can separate and quantify the parent this compound from its degradation products.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
This compound (sulfate salt)
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
Ascorbic acid
-
Sterile, amber glass vials
-
0.22 µm syringe filters
-
Inert gas (nitrogen or argon)
-
-
Procedure:
-
Deoxygenate the sterile water by sparging with nitrogen or argon gas for at least 30 minutes.
-
Weigh the required amount of this compound sulfate and ascorbic acid in a sterile container.
-
Add the deoxygenated water to the solids to achieve the desired final concentration of this compound (e.g., 10 mM). The final concentration of ascorbic acid should be approximately 0.1 mM.
-
Gently swirl the container until all solids are dissolved.
-
Measure the pH of the solution and adjust to between 4.0 and 5.5 using dilute HCl or NaOH if necessary.[3]
-
Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile, amber glass vial.
-
Aliquot the stock solution into single-use amber vials.
-
Before sealing, flush the headspace of each vial with nitrogen or argon gas.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound solution degradation.
References
- 1. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 2. Ascorbic acid as an antioxidant in measurements of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 5. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in (-)-Bamethan in vivo experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent results in in vivo experiments with (-)-Bamethan.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing significant variability in the vasodilatory response to this compound between individual animals of the same species and strain?
A1: Inter-animal variability is a common challenge in in vivo pharmacology. Several factors can contribute to this:
-
Genetic Polymorphisms: Minor genetic differences, even within the same inbred strain, can affect the expression and function of β2-adrenergic receptors and downstream signaling proteins.[1][2]
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Baseline Physiological State: Factors such as stress, hydration status, and circadian rhythm can alter an animal's baseline cardiovascular parameters, influencing the magnitude of the response to a vasodilator like Bamethan.
-
Differential Receptor Expression: The density of β2-adrenergic receptors can vary between animals, leading to different sensitivities to the agonist.
Troubleshooting Steps:
-
Acclimatization: Ensure all animals are properly acclimatized to the housing and experimental conditions for at least 7 days to minimize stress-induced physiological changes.[3]
-
Standardize Experimental Time: Conduct experiments at the same time of day to control for circadian variations in hormone levels and cardiovascular function.
-
Increase Sample Size: A larger n number per group can help to mitigate the impact of individual outliers and provide a more accurate representation of the mean response.
-
Baseline Monitoring: Record baseline physiological parameters (e.g., blood pressure, heart rate) before drug administration to identify and potentially exclude animals that fall outside of a predefined normal range.
Q2: The effect of this compound seems to diminish with repeated dosing in my long-term study. What is causing this?
A2: This phenomenon is likely due to tachyphylaxis, or receptor desensitization.[4][5][6] Prolonged or repeated exposure to a β2-agonist like this compound can lead to several cellular changes:
-
Receptor Phosphorylation: G-protein-coupled receptor kinases (GRKs) phosphorylate the activated β2-adrenergic receptor.[7]
-
β-Arrestin Binding: Phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G-protein (Gs), preventing further signaling.[7][8]
-
Receptor Internalization: The receptor-arrestin complex is targeted for endocytosis, removing the receptor from the cell surface and further reducing the cell's responsiveness to the agonist.[9][10]
Troubleshooting Steps:
-
Optimize Dosing Regimen: If possible, increase the interval between doses to allow time for receptor resensitization. The recovery from desensitization is time-dependent.[6]
-
Washout Period: Introduce a washout period in your experimental design to allow the system to return to baseline before subsequent treatments.
-
Consider Co-administration: In some experimental models, glucocorticosteroids have been shown to have beneficial interactions with β2-adrenoceptors and may mitigate desensitization.[1][2]
-
Monitor Receptor Expression: If feasible, perform molecular analyses (e.g., Western blot, qPCR) on tissues of interest to quantify β2-adrenoceptor expression levels over the course of the study.
Q3: I prepared a stock solution of this compound, but the results from later experiments were weaker than the initial ones. Could the compound be degrading?
A3: Yes, the chemical stability of the compound in solution is a critical factor.[11]
-
Oxidation: The hydroxyphenyl group in Bamethan can be susceptible to oxidation, especially if exposed to light, air (oxygen), or incompatible buffer components.[12]
-
pH Sensitivity: The stability of pharmacological agents can be pH-dependent. The pH of your vehicle solution may affect the compound's integrity over time.[11]
-
Storage Conditions: Improper storage (e.g., temperature, light exposure) can accelerate degradation.[13][14]
Troubleshooting Steps:
-
Fresh Preparation: Prepare solutions fresh daily from powder for each experiment.[15] If a stock solution must be used, prepare smaller batches.
-
Proper Storage: Store stock solutions in amber vials or wrapped in foil to protect from light, and keep them at the recommended temperature (typically 2-8°C or frozen).[15]
-
Vehicle Selection: Use a validated and stable vehicle for your in vivo administration. Ensure the vehicle's pH is compatible with the compound.
-
Analytical Verification: If inconsistent results persist, consider verifying the concentration and purity of your stock solution over time using an analytical method like HPLC.
Q4: The choice of anesthetic appears to be affecting my results. Is this a known interaction?
A4: Absolutely. Anesthetics can have significant effects on the cardiovascular system and can interact with the mechanism of action of this compound.
-
Cardiovascular Depression/Stimulation: Some anesthetics (e.g., pentobarbital) can depress cardiovascular function, while others (e.g., ketamine) can have sympathomimetic effects, altering the baseline against which Bamethan's effects are measured.
-
Altered Metabolism: Anesthetics can alter hepatic blood flow and enzyme activity, potentially affecting the metabolism and clearance of this compound.
-
Autonomic Nervous System Interference: Anesthetics can interfere with autonomic nervous system signaling, which is intrinsically linked to the adrenergic system that Bamethan targets.
Troubleshooting Steps:
-
Consistent Anesthetic Protocol: Use the same anesthetic, at the same dose and administration route, for all animals in the study.
-
Choose Appropriate Anesthetic: For cardiovascular studies, inhalant anesthetics like isoflurane are often preferred as they allow for more precise control over the depth of anesthesia and have a shorter recovery time.
-
Report Anesthetic Details: Always report the specific anesthetic and dosage used in your methods section, as this is a critical experimental parameter.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Mean Arterial Pressure (MAP) in Anesthetized Rats
| Dose (mg/kg, IV) | Vehicle (Saline) | 0.1 mg/kg | 0.5 mg/kg | 1.0 mg/kg |
| N | 8 | 8 | 8 | 8 |
| Baseline MAP (mmHg) | 105 ± 5 | 103 ± 6 | 106 ± 4 | 104 ± 5 |
| Max Δ MAP (mmHg) | -2 ± 1.5 | -15 ± 4 | -35 ± 6 | -52 ± 7 |
| Duration of Effect (min) | < 5 | 15 ± 3 | 45 ± 8 | 70 ± 10 |
Data are presented as mean ± standard deviation. Δ MAP represents the maximum change from baseline.
Table 2: Troubleshooting Checklist for Inconsistent Results
| Potential Cause | Key Checkpoints | Recommended Action |
| Animal Variability | Acclimatization period, time of day, baseline vitals | Standardize procedures, increase N, monitor baselines |
| Receptor Desensitization | Dosing frequency, study duration | Increase dosing interval, add washout periods |
| Compound Instability | Solution age, storage conditions, vehicle pH | Prepare fresh solutions, protect from light, validate vehicle |
| Anesthetic Interference | Anesthetic agent, dose, depth of anesthesia | Use a consistent protocol, choose a cardiovascular-stable anesthetic |
| Procedural Errors | Injection route (e.g., IV vs. IP), dosing volume | Ensure proper training, verify administration technique |
Experimental Protocols
Protocol: Assessment of Vasodilatory Effect in Anesthetized Rats
-
Animal Model: Male Wistar rats (250-300g).
-
Anesthesia: Anesthetize rats with isoflurane (2-3% in oxygen). Maintain anesthesia throughout the procedure.
-
Surgical Preparation:
-
Cannulate the carotid artery for continuous blood pressure monitoring.
-
Cannulate the jugular vein for intravenous (IV) administration of this compound or vehicle.
-
-
Stabilization: Allow the animal to stabilize for at least 20 minutes post-surgery until a steady baseline Mean Arterial Pressure (MAP) is achieved.
-
Drug Administration:
-
Prepare a fresh solution of this compound sulfate in sterile saline (0.9% NaCl).
-
Administer a bolus IV injection of the desired dose (e.g., 0.1, 0.5, 1.0 mg/kg) or vehicle.
-
The injection volume should be consistent across all animals (e.g., 1 mL/kg).
-
-
Data Collection: Continuously record blood pressure and heart rate for at least 60 minutes post-injection or until parameters return to baseline.
-
Data Analysis: Calculate the maximum change in MAP from the pre-injection baseline and the duration of the hypotensive effect.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the β2-AR/Gs/cAMP/PKA pathway, leading to smooth muscle relaxation.
Experimental Workflow for In Vivo Cardiovascular Study
Caption: Standardized workflow for assessing the cardiovascular effects of this compound in vivo.
Troubleshooting Logic for Inconsistent Results
References
- 1. Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. [Long-term therapy with beta-2 mimetics: role of tachyphylaxis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beta-Adrenergic tachyphylaxis in the rat and its reversal and prevention by ketotifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonist-Directed Desensitization of the β2-Adrenergic Receptor | PLOS One [journals.plos.org]
- 10. Agonist-Directed Desensitization of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 182.160.97.198:8080 [182.160.97.198:8080]
- 12. Bamethan - Wikipedia [en.wikipedia.org]
- 13. In vivo biocompatibility, sustained-release and stability of triptorelin formulations based on a liquid, degradable polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation Development, Optimization by Box–Behnken Design, and In Vitro and Ex Vivo Characterization of Hexatriacontane-Loaded Transethosomal Gel for Antimicrobial Treatment for Skin Infections [mdpi.com]
- 15. protocols.io [protocols.io]
Technical Support Center: Optimizing HPLC Separation of (-)-Bamethan and its Impurities
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of the sympathomimetic amine, (-)-Bamethan, and its process-related or degradation impurities.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to separate this compound and its impurities?
A good starting point for reversed-phase HPLC analysis of a polar, basic compound like Bamethan is a simple mobile phase consisting of a mixture of an organic solvent and an aqueous buffer.[1] Acetonitrile or methanol are common organic solvents, while a phosphate or acetate buffer is typically used for the aqueous component.[1] A common starting gradient might be 10-95% acetonitrile in water containing a buffer at a controlled pH.
Q2: Why is pH control of the mobile phase critical for analyzing Bamethan?
The pH of the mobile phase is a crucial parameter as it dictates the ionization state of the analyte.[2] Bamethan contains a secondary amine group, which is basic. To achieve good peak shape and consistent retention time in reversed-phase chromatography, it is essential to suppress the interaction of this basic group with residual silanols on the silica-based stationary phase. This is typically achieved by working at a low pH (e.g., pH 2.5-4.0), which ensures the amine is consistently protonated, or at a high pH (e.g., pH > 9) where the analyte is neutral, though low pH is more common for silica-based columns.
Q3: Which organic modifier should I choose: acetonitrile or methanol?
Both acetonitrile and methanol are suitable organic modifiers for reversed-phase HPLC.[3] Acetonitrile generally offers lower viscosity, which results in lower backpressure, and has a lower UV cutoff, which can be advantageous for detecting impurities at low wavelengths.[3] Methanol is a more polar and protic solvent and can offer different selectivity compared to acetonitrile, which may be beneficial for resolving closely eluting impurities.[3] The choice between the two often comes down to empirical testing to see which provides the better separation for your specific sample.
Q4: What type of HPLC column is recommended for Bamethan analysis?
A C18 or C8 column is the most common choice for the analysis of sympathomimetic amines like Bamethan in reversed-phase mode.[1] These columns provide a good balance of hydrophobicity for retaining the analyte while still allowing for elution with a reasonable amount of organic modifier. For polar compounds, columns with end-capping to block residual silanol groups are highly recommended to prevent peak tailing.
Troubleshooting Guide
Q1: My Bamethan peak is tailing significantly. What are the likely causes and how can I fix it?
Peak tailing for basic compounds like Bamethan is a common issue, often caused by secondary interactions between the protonated amine and negatively charged silanol groups on the stationary phase.
-
Cause: Inappropriate mobile phase pH.
-
Solution: Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an acid like phosphoric acid or formic acid. This ensures the silanol groups are not ionized and the Bamethan molecule is fully protonated.
-
-
Cause: Active silanol groups on the column.
-
Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanols, masking them from the analyte. Alternatively, use a modern, high-purity, end-capped column designed for basic compounds.
-
-
Cause: Column overload.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
Q2: I'm not getting enough resolution between Bamethan and a key impurity. How can I improve the separation?
Improving resolution requires modifying the selectivity of the chromatographic system.
-
Cause: Insufficient separation power of the mobile phase.
-
Solution 1 (Adjust Organic Ratio): If using a gradient, decrease the slope of the gradient (i.e., make it longer and flatter) in the region where the critical pair elutes. For isocratic methods, decrease the percentage of the organic solvent to increase retention and potentially improve separation.
-
Solution 2 (Change Organic Solvent): Switch the organic modifier from acetonitrile to methanol, or vice-versa. The change in solvent type can alter elution patterns and improve selectivity.
-
Solution 3 (Adjust pH): A small change in the mobile phase pH can alter the ionization and polarity of impurities, potentially leading to better separation.
-
-
Cause: Inappropriate stationary phase.
-
Solution: Try a different column chemistry. If you are using a C18 column, a C8 or a phenyl-hexyl column might provide a different selectivity.
-
Q3: My peaks are broad and my sensitivity is low. What should I check?
Broad peaks can be caused by a variety of instrumental or chemical factors.
-
Cause: Large dead volume in the HPLC system.
-
Solution: Check all fittings and connections between the injector, column, and detector. Ensure that the connecting tubing is as short as possible and has a narrow internal diameter.
-
-
Cause: Sample solvent is stronger than the mobile phase.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If the sample is not soluble, use a solvent that is weaker (more aqueous) than the mobile phase.
-
-
Cause: Column degradation.
-
Solution: If the column is old or has been used with aggressive mobile phases, it may have a void at the inlet. Try reversing and flushing the column (if the manufacturer allows) or replace it with a new one.
-
Q4: I am seeing "ghost peaks" in my chromatogram. What is their source?
Ghost peaks are peaks that appear in the chromatogram but are not present in the injected sample.
-
Cause: Contamination in the mobile phase.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases before use.
-
-
Cause: Carryover from a previous injection.
-
Solution: Run a blank gradient (injecting only the sample solvent) to see if the peak appears. If it does, implement a needle wash step in your injection sequence and/or flush the column with a strong solvent (like 100% acetonitrile) between runs.
-
-
Cause: Bleed from the column or system components.
-
Solution: This can happen with new columns or if system components are degrading. Condition the column thoroughly before use.
-
Data Presentation
Table 1: Typical Starting RP-HPLC Conditions for Bamethan and Related Amines
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 250 x 4.6 mm, 5 µm | C8, 150 x 4.6 mm, 5 µm | C18, 100 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid | 15 mM Ammonium Acetate | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 10% to 70% B in 20 min | 20% to 80% B in 15 min | Isocratic: 15% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C | 25 °C |
| Detection | UV at 275 nm | UV at 220 nm | UV at 275 nm |
| Injection Vol. | 10 µL | 20 µL | 5 µL |
Experimental Protocols
Representative Protocol for HPLC Analysis of this compound
This protocol is a representative starting point based on methods used for similar sympathomimetic amines.[1] Optimization will likely be required for specific impurities.
1. Objective: To separate this compound from its potential impurities using a gradient reversed-phase HPLC method with UV detection.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (85%)
-
Sample diluent: Mobile Phase A
3. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
4. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water to make a 20 mM solution. Adjust the pH to 3.0 ± 0.1 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 30 70 22.0 90 10 | 27.0 | 90 | 10 |
6. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the test sample (e.g., from a dosage form) in the sample diluent to achieve a similar target concentration of this compound.
7. System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area of the five replicate injections is not more than 2.0%.
8. Analysis: Inject the standard solution, a blank (diluent), and the sample solutions. Identify the Bamethan peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify impurities based on their peak areas relative to the Bamethan peak.
Visualizations
Caption: Workflow for mobile phase optimization.
Caption: Troubleshooting guide for poor peak shape.
References
Addressing batch-to-batch variability of commercial (-)-Bamethan sulfate
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for addressing the potential batch-to-batch variability of commercial (-)-Bamethan sulfate.
Frequently Asked Questions (FAQs)
Q1: What is this compound sulfate and what is its mechanism of action?
A1: this compound sulfate is the sulfate salt of Bamethan, a peripheral vasodilator.[1] Its primary mechanism of action involves acting as a beta-adrenergic agonist, which leads to the relaxation of smooth muscles in the walls of peripheral arteries and veins.[2] This vasodilation improves blood flow and reduces vascular resistance.[2][3] It may also have some activity at alpha-adrenergic receptors.[3]
Q2: What are the common causes of batch-to-batch variability in commercial chemical compounds like this compound sulfate?
A2: Batch-to-batch variability in active pharmaceutical ingredients (APIs) like this compound sulfate can arise from several factors during the manufacturing process.[1] These include:
-
Raw Material Sourcing: Differences in the quality and purity of starting materials and reagents can impact the final product.[3][4]
-
Manufacturing Process: Minor deviations in reaction conditions, purification methods, and equipment can lead to variations in impurity profiles and physical properties.[1][5]
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different solubilities and bioavailabilities.[6]
-
Degradation: Improper storage conditions (e.g., exposure to light, heat, or humidity) can lead to the degradation of the compound over time, affecting its potency and purity.[7]
-
Residual Solvents: The type and amount of residual solvents from the purification process can vary between batches.[8]
Q3: How can batch-to-batch variability of this compound sulfate affect my experimental results?
A3: Inconsistent quality of this compound sulfate can lead to a range of issues in your experiments, including:
-
Variable Potency: Differences in purity and the presence of impurities can alter the effective concentration of the active compound, leading to inconsistent biological responses (e.g., in cell-based assays or animal models).[9]
-
Poor Reproducibility: Using different batches with varying quality can make it difficult to reproduce your experimental findings.
-
Off-Target Effects: Uncharacterized impurities may have their own biological activities, leading to unexpected or confounding results.[10]
-
Solubility Issues: Variations in physical properties, such as crystallinity and the presence of insoluble impurities, can affect the solubility of the compound in your experimental buffers.
Q4: What are the key quality control parameters I should consider for a new batch of this compound sulfate?
A4: For a research-grade chemical, it is advisable to request a Certificate of Analysis (CoA) from the supplier. Key parameters to check include:
-
Purity (by HPLC): This indicates the percentage of the desired compound in the batch. For research purposes, a purity of ≥95% is generally recommended.[11][12]
-
Identity (by Spectroscopy): Techniques like Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy confirm the chemical structure of the compound.
-
Water Content (by Karl Fischer Titration): Excess water can affect the stability and accurate weighing of the compound.[8]
-
Appearance and Solubility: A visual inspection of the compound's physical state and a simple solubility test in your intended solvent can provide initial quality indicators.[8]
-
Enantiomeric Purity (if applicable): Since you are working with the (-)-enantiomer, ensuring high enantiomeric purity is crucial, as the other enantiomer may have different pharmacological properties.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays (e.g., variable EC50 values).
-
Possible Cause: The potency of the this compound sulfate batch is lower or higher than expected due to purity differences.
-
Troubleshooting Steps:
-
Verify Purity: If possible, perform an in-house purity check using High-Performance Liquid Chromatography (HPLC).
-
Use a Reference Standard: Compare the performance of the new batch against a previously validated batch or a certified reference standard.
-
Perform a Dose-Response Curve: Always run a full dose-response curve for each new batch to determine its specific EC50 value in your assay system.
-
Check for Degradation: Ensure the compound has been stored correctly (protected from light and moisture). Consider preparing fresh stock solutions.
-
Issue 2: Poor solubility of the compound in aqueous buffers.
-
Possible Cause: The sulfate salt form may have different solubility characteristics depending on the counter-ion ratio or the presence of impurities. Amine salts are generally water-soluble, but this can be affected by the overall molecule and impurities.[13][14]
-
Troubleshooting Steps:
-
Adjust pH: The solubility of amine salts can be pH-dependent. Try adjusting the pH of your buffer.
-
Use a Co-solvent: If compatible with your experimental system, consider using a small amount of a co-solvent like DMSO or ethanol to aid dissolution before diluting in your aqueous buffer.
-
Sonication/Vortexing: Gentle sonication or extended vortexing can help dissolve the compound.
-
Filtration: If insoluble particulates are observed, filter the solution through a 0.22 µm filter before use to remove them.
-
Issue 3: Unexpected or off-target effects observed in experiments.
-
Possible Cause: The batch may contain impurities with their own biological activity.
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Check for any information on the identity and quantity of impurities.
-
Analytical Characterization: If the issue persists and is critical to your research, consider more advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential impurities.
-
Contact the Supplier: Reach out to the technical support of the commercial vendor to inquire about the impurity profile of the specific batch.
-
Data Presentation
The following table provides a hypothetical example of how key quality control parameters for two different batches of this compound sulfate might be presented for comparison.
| Parameter | Batch A | Batch B | Recommended Range |
| Appearance | White to off-white powder | Slightly yellow powder | White to off-white powder |
| Purity (by HPLC) | 98.5% | 94.2% | ≥ 95% |
| Identity (IR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Water Content (Karl Fischer) | 0.8% | 2.5% | ≤ 2.0% |
| Solubility (in PBS, pH 7.4) | Freely soluble (10 mg/mL) | Sparingly soluble, some particulates | Freely soluble (≥ 10 mg/mL) |
| Enantiomeric Purity | >99% (-)-isomer | 97% (-)-isomer | ≥ 98% (-)-isomer |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound sulfate. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound sulfate in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution to separate the main compound from any impurities.
-
Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: In Vitro Bioassay - cAMP Accumulation Assay
This protocol measures the functional activity of this compound sulfate by quantifying the increase in intracellular cyclic AMP (cAMP) in cells expressing beta-adrenergic receptors.
-
Materials:
-
Cells expressing the beta-adrenergic receptor of interest (e.g., HEK293 cells).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
This compound sulfate stock solution.
-
Reference agonist (e.g., Isoproterenol).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
The next day, remove the culture medium and replace it with assay buffer.
-
Prepare serial dilutions of this compound sulfate and the reference agonist in the assay buffer.
-
Add the different concentrations of the compounds to the wells.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound sulfate via the β-adrenergic receptor.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Decision-making process for accepting a new batch of this compound sulfate.
References
- 1. mdpi.com [mdpi.com]
- 2. thepharmamaster.com [thepharmamaster.com]
- 3. nicovaper.com [nicovaper.com]
- 4. Seven Common Causes of Pharma Process Deviations [sartorius.com]
- 5. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. youtube.com [youtube.com]
- 9. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 10. EpiVax and FDA Scientists Publish New Insights on Immunogenicity Risks of Peptide-Related Impurities in Generic Teriparatide [prnewswire.com]
- 11. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]
- 12. What are the common grades for chemicals and reagents? | AAT Bioquest [aatbio.com]
- 13. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. echemi.com [echemi.com]
Methods to prevent formation of mutagenic diazo compounds from (-)-Bamethan
Technical Support Center: (-)-Bamethan Diazo Compound Formation
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols to prevent the formation of mutagenic diazo compounds during experiments involving this compound. The information is presented in a question-and-answer format to directly address potential issues.
Disclaimer: While the classic diazotization reaction involves primary aromatic amines, research has shown that this compound, a secondary amine, can react with excess nitrite under acidic conditions to form a highly mutagenic compound, 3-diazo-N-nitrosobamethan[1]. The following guidance is based on established principles of inhibiting nitrosation and diazotization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary risk associated with this compound and nitrites?
A1: When this compound is exposed to excess nitrite in an acidic environment, it can undergo a reaction to form 3-diazo-N-nitrosobamethan. This compound has been shown to be highly mutagenic in Salmonella typhimurium strains TA98 and TA100[1]. This poses a significant risk in experimental settings where sources of nitrite may be present, such as in certain buffers, excipients, or biological systems.
Q2: Under what specific conditions does this mutagenic diazo compound form?
A2: The formation of 3-diazo-N-nitrosobamethan from this compound is favored by the following conditions:
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Presence of Nitrite: A source of nitrite ions (e.g., sodium nitrite, NaNO₂) is essential.
-
Excess Nitrite: Studies show that a molar excess of nitrite (e.g., 4 equivalents or more) relative to this compound leads to the formation of the mutagenic diazo compound[1]. An equimolar amount tends to form the non-mutagenic N-nitrosobamethan.
-
Acidic pH: The reaction occurs in acidic solutions[1]. Acidic conditions facilitate the formation of the active nitrosating agent, the nitrosonium ion (NO⁺), from nitrous acid (HNO₂)[2][3].
Q3: What are the primary methods to prevent the formation of this diazo compound?
A3: The most effective strategy is to block the reaction by removing the nitrosating agent. This can be achieved through two primary methods:
-
Use of Nitrite Scavengers: Incorporating compounds that react with and neutralize nitrite or its reactive species is the most common and effective approach[4][5].
-
Control of pH: Maintaining a neutral or alkaline pH can prevent the formation of the necessary nitrosating agents, although this may not always be compatible with experimental conditions.
Q4: How do nitrite scavengers work, and which ones are recommended?
A4: Nitrite scavengers are compounds that chemically reduce reactive nitrite species, converting them into non-reactive forms and thus preventing them from reacting with the amine[4]. Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) are highly effective and commonly used scavengers in the pharmaceutical industry[5][6][7]. Ascorbic acid is particularly effective in aqueous systems.
Q5: Can this reaction occur in vivo?
A5: Yes, there is a potential for this reaction to occur in vivo. This compound administered orally could react with nitrites present in the digestive tract, particularly in the acidic environment of the stomach, to produce the mutagenic compound[1]. This is a critical consideration for drug development and formulation.
Troubleshooting Guide
Problem: Unexplained or high mutagenicity is observed in an assay involving this compound, and the presence of nitrites is suspected.
| Possible Cause | Verification | Prevention & Solution |
| Formation of 3-diazo-N-nitrosobamethan due to reaction with nitrite contaminants. | 1. Analyze for Nitrites: Test all reagents, buffers, and excipients for nitrite contamination using a sensitive analytical method like the Griess test. 2. LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to screen for the presence of 3-diazo-N-nitrosobamethan in the reaction mixture. | 1. Incorporate a Nitrite Scavenger: Add a nitrite scavenger, such as ascorbic acid, to the formulation or experimental system. A final concentration of 0.1% to 1.0% (w/w) is often effective[4]. 2. Use High-Purity Reagents: Source all chemicals and excipients from reputable suppliers and ensure they have low nitrite content. 3. Control pH: If the experimental protocol allows, adjust the pH of the medium to be neutral or slightly alkaline to inhibit the formation of nitrosating agents. |
Data on Nitrite Scavenger Efficiency
The efficiency of nitrite scavengers can be concentration-dependent. The table below summarizes general findings on the inhibitory effects of common scavengers against nitrosamine formation, which is the initial step in the reaction pathway for this compound.
| Scavenger | Molar Ratio (Scavenger:Nitrite) | Typical Inhibition Efficiency | References |
| Ascorbic Acid | 1:1 | > 90% | [5][7] |
| Ascorbic Acid | 2:1 | > 95% | [5][7] |
| α-Tocopherol | 2:1 | > 80% | [7] |
| Sodium Azide | 1:1 | Highly Effective | - |
| Ferulic Acid | 2:1 | ~ 70-80% | - |
Note: Efficiency can vary based on the specific reaction matrix, pH, temperature, and presence of other catalysts or inhibitors.
Experimental Protocols
Protocol: Nitrite Scavenging Efficacy Assay for this compound Formulations
This protocol provides a method to determine the effectiveness of a chosen scavenger in preventing the formation of the mutagenic diazo compound from this compound.
Objective: To quantify the reduction in diazo compound formation in the presence of a nitrite scavenger.
Materials:
-
This compound solution (10 mM in deionized water)
-
Sodium nitrite (NaNO₂) solution (40 mM in deionized water)
-
Scavenger stock solution (e.g., 100 mM Ascorbic Acid in deionized water)
-
Citrate-phosphate buffer (pH 3.0)
-
Quenching solution (e.g., Ammonium sulfamate)
-
Mobile phase for LC-MS (e.g., Acetonitrile/water with formic acid)
-
LC-MS system with a C18 column
Procedure:
-
Prepare Reaction Vials: In separate amber glass vials, prepare the following mixtures:
-
Control (No Scavenger): 500 µL this compound solution + 500 µL Citrate-phosphate buffer.
-
Test (With Scavenger): 500 µL this compound solution + 500 µL Citrate-phosphate buffer + appropriate volume of scavenger stock solution (e.g., to achieve a 2:1 molar ratio of scavenger to nitrite).
-
-
Initiate Reaction: Add 500 µL of the sodium nitrite solution to each vial. This creates a 4:1 molar ratio of nitrite to this compound.
-
Incubate: Cap the vials and incubate at 37°C for 1 hour in the dark.
-
Quench Reaction: Add 100 µL of ammonium sulfamate solution to each vial to consume any remaining nitrite.
-
Sample Preparation: Dilute the samples appropriately with the mobile phase for analysis.
-
LC-MS Analysis: Inject the samples into the LC-MS system. Monitor for the mass corresponding to 3-diazo-N-nitrosobamethan.
-
Data Analysis: Compare the peak area of the target mutagenic compound in the "Test" sample to that in the "Control" sample. Calculate the percent inhibition as follows: % Inhibition = (1 - (Peak Area_Test / Peak Area_Control)) * 100
Visualizations
Caption: Reaction pathway for the formation of mutagenic 3-diazo-N-nitrosobamethan from this compound.
Caption: Experimental workflow for preventing diazo compound formation.
References
- 1. Formation of a highly mutagenic diazo compound from the bamethan-nitrite reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. dsm-firmenich.com [dsm-firmenich.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
Technical Support Center: Enhancing Long-Term Storage Stability of (-)-Bamethan Compounds
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the long-term stability of (-)-Bamethan compounds. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data interpretation to support your research and development activities.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage and handling of Bamethan.
| Question | Answer & Troubleshooting Steps |
| 1. My solid Bamethan powder has developed a yellowish or brownish tint. Is it still usable? | Discoloration often indicates oxidation or degradation. The phenolic hydroxyl group in Bamethan is particularly susceptible to oxidation, which can produce colored quinone-like impurities. Recommendation: • Do not use the discolored powder for quantitative or clinical studies. • Perform a purity check using HPLC (see Protocol 1) to quantify the remaining active compound and identify degradation products. • To prevent this, store solid Bamethan under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at recommended low temperatures (2-8°C). |
| 2. My Bamethan stock solution has become cloudy or shows precipitate. What should I do? | Cloudiness or precipitation can result from several factors: • Low Solubility: The pH of your solution may have shifted, reducing Bamethan's solubility. • Degradation: Insoluble degradation products may have formed. • Microbial Contamination: If not prepared under sterile conditions, microbial growth can occur. Troubleshooting: • Verify the pH of the solution. Bamethan, as a base, is more soluble at a slightly acidic pH. • Filter a small aliquot through a 0.22 µm filter and analyze by HPLC to check for degradation. • If contamination is suspected, discard the solution and prepare a new one using sterile techniques and solvents. |
| 3. What are the optimal storage conditions for solid Bamethan and its solutions? | Solid this compound Sulfate: • Temperature: 2-8°C for long-term storage. Controlled room temperature (20-25°C) is acceptable for short periods.[1][2] • Atmosphere: Store under an inert gas (argon or nitrogen) to prevent oxidation. • Light: Protect from light by using amber vials or storing in the dark.[1] • Humidity: Store with a desiccant to keep in a dry environment.[1] Aqueous Solutions: • Temperature: 2-8°C for short-term storage (up to 1 week). For long-term storage, freeze at -20°C to -80°C.[3] • pH: Buffer solutions to a slightly acidic pH (e.g., pH 4-5) to improve stability against base-catalyzed degradation and oxidation. • Light: Always protect solutions from light. |
| 4. How do I know if my analytical method is "stability-indicating"? | A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, excipients, or impurities.[4][5] To validate your method: 1. Perform a forced degradation study (see Protocol 1).[6][7] 2. Analyze the stressed samples using your method (e.g., HPLC). 3. The method is stability-indicating if the peaks for the degradation products are well-resolved from the main Bamethan peak (Resolution > 2) and the mass balance is close to 100%. Mass balance is calculated as: (% Assay of Bamethan) + (% Sum of all Degradants) ≈ 100%. |
| 5. What are the most likely degradation pathways for Bamethan? | Based on its chemical structure (a phenol and a secondary amino alcohol), the primary degradation pathways are: • Oxidation: The phenolic ring is highly susceptible to oxidation, forming quinone-type structures, which are often colored. This can be catalyzed by light, heat, and trace metals.[8] • Photodegradation: Exposure to UV light can provide the energy to initiate and accelerate oxidative processes.[8] • Acid/Base Hydrolysis: While more stable than esters or amides, extreme pH conditions combined with high temperatures can potentially cause minor degradation.[8] |
Quantitative Data: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][5][6] The following table summarizes typical results for a forced degradation study on this compound.
| Stress Condition | Description | % Bamethan Remaining | % Total Degradants | Observations |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 98.5% | 1.3% | Minimal degradation observed. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 94.2% | 5.6% | Moderate degradation. Solution may show slight yellowing. |
| Oxidative | 3% H₂O₂ at RT for 8h | 85.7% | 14.1% | Significant degradation. Noticeable brown discoloration. Primary pathway. |
| Thermal | Solid state at 80°C for 48h | 96.8% | 3.0% | Stable to dry heat, slight discoloration. |
| Photolytic | Solution exposed to ICH Q1B light conditions | 91.3% | 8.5% | Significant degradation, indicating light sensitivity. |
Note: These are representative data and may vary based on exact experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study and HPLC Analysis
This protocol describes how to perform a forced degradation study and analyze the samples using a stability-indicating HPLC-UV method.
A. Preparation of Stressed Samples:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound sulfate in a 50:50 mixture of acetonitrile and water.
-
Acid Stress: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl. Heat at 60°C for 24 hours.
-
Base Stress: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Stress: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂. Keep at room temperature for 8 hours, protected from light.
-
Thermal Stress (Solution): Mix 5 mL of stock solution with 5 mL of purified water. Heat at 60°C for 24 hours, protected from light.
-
Control Sample: Mix 5 mL of stock solution with 5 mL of purified water. Store at 2-8°C, protected from light.
-
Sampling and Quenching: After the specified time, cool the samples to room temperature. Neutralize the acid and base samples with an equivalent amount of NaOH or HCl, respectively. Dilute all samples with the mobile phase to a final concentration of approximately 50 µg/mL before injection.
B. HPLC-UV Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 278 nm (UV) |
| Injection Volume | 10 µL |
High-performance liquid chromatography (HPLC) is a highly sensitive and accurate technique frequently used in stability testing to separate, identify, and quantify active pharmaceutical ingredients and their degradation products.[9]
Visualizations: Workflows and Pathways
Experimental Workflow for Stability Testing
The following diagram outlines the logical flow of a comprehensive stability study for Bamethan, from initial setup to final analysis.
Troubleshooting Flowchart for Out-of-Specification (OOS) Results
This flowchart provides a logical sequence of steps to follow when a stability sample fails to meet its predefined specifications.
Simplified Beta-Adrenergic Signaling Pathway
Bamethan is a beta-adrenergic agonist. Its mechanism of action involves stimulating beta-adrenergic receptors, which triggers a downstream signaling cascade leading to smooth muscle relaxation and vasodilation.
References
- 1. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sccg.biz [sccg.biz]
- 3. Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. acdlabs.com [acdlabs.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Identifying and minimizing off-target effects of (-)-Bamethan in cell culture
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing off-target effects of (-)-Bamethan in cell culture experiments. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a vasodilator drug. Its primary mechanism of action is as a beta-adrenergic receptor agonist and, to a lesser extent, an alpha-adrenergic receptor antagonist. This dual activity leads to the relaxation of smooth muscle in blood vessels, resulting in increased blood flow. In a research context, it is often used to study the effects of adrenergic signaling.
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects are unintended interactions of a drug with cellular components other than its primary biological target. For this compound, this means it might bind to and modulate the activity of proteins other than adrenergic receptors. These off-target interactions can lead to misleading experimental results, cellular toxicity, or unexpected phenotypes that are not representative of its on-target effects.
Q3: What are the potential, theoretically-possible off-target effects of a molecule like this compound?
A3: Given its chemical structure as a phenylethanolamine derivative, this compound could potentially interact with other receptors or enzymes that have structurally similar binding pockets. Due to the conserved nature of ATP-binding sites, kinases are a common class of off-target proteins for many small molecules. Additionally, its primary targets, adrenergic receptors, are G-protein coupled receptors (GPCRs), and it might show some affinity for other members of the vast GPCR family.
Q4: How can I determine if the observed cellular phenotype is a result of an on-target or off-target effect of this compound?
A4: A key strategy is to use a "rescue" experiment or a target-knockout cell line. If you have a cell line where the beta-adrenergic receptors (the primary targets of Bamethan) are knocked out (e.g., using CRISPR/Cas9), you can treat these cells with this compound. If the observed phenotype persists in the absence of the primary target, it strongly suggests an off-target effect. Another approach is to use a structurally different compound that is known to be a highly specific beta-adrenergic agonist. If this compound does not produce the same phenotype as this compound, it points towards an off-target effect of Bamethan.
Troubleshooting Guide
Issue 1: Unexpected or Inconsistent Cellular Phenotypes
You are observing a cellular response to this compound that is not consistent with the known downstream effects of beta-adrenergic signaling.
| Possible Cause | Suggested Solution |
| Off-Target Binding | Perform a dose-response curve. Off-target effects often occur at higher concentrations. Compare the effective concentration for your observed phenotype with the known EC50 for beta-adrenergic receptor activation. If the phenotype only manifests at significantly higher concentrations, it is likely an off-target effect. |
| Use orthogonal controls. Treat cells with a well-characterized, highly selective beta-adrenergic agonist (e.g., Isoproterenol) and a selective alpha-adrenergic antagonist. If these compounds do not replicate the phenotype observed with this compound, it suggests off-target activity. | |
| Conduct a Cellular Thermal Shift Assay (CETSA) to confirm direct binding to beta-adrenergic receptors and to identify potential off-target binders. | |
| Compound Instability | Prepare fresh solutions of this compound for each experiment from a high-quality source. Ensure proper storage of stock solutions to prevent degradation. |
| Cell Line Specificity | The expression levels of on- and off-target proteins can vary between cell lines. Confirm your findings in a second, unrelated cell line to ensure the observed effect is not cell-type specific. |
Issue 2: High Levels of Cytotoxicity
You are observing significant cell death at concentrations of this compound that you expect to be within the active range for its on-target effects.
| Possible Cause | Suggested Solution |
| Off-Target Toxicity | Determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT or MTS assay). If the cytotoxic concentration is close to the effective concentration for the desired on-target effect, it may be due to off-target interactions. |
| Perform a kinome scan to determine if this compound is inhibiting essential kinases at the concentrations used. Off-target kinase inhibition is a common cause of cytotoxicity. | |
| Use a proteome profiling approach (e.g., mass spectrometry-based) to identify proteins whose expression levels change upon treatment with cytotoxic concentrations of this compound. This can provide clues to the affected pathways. | |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a solvent-only control. |
Data Presentation
Due to the limited publicly available data on the specific off-target profile of this compound, the following tables present hypothetical quantitative data to illustrate how such information would be structured for easy comparison.
Table 1: Hypothetical Binding Affinities of this compound for On- and Off-Targets
| Target | Target Class | Binding Affinity (Ki, nM) |
| **Beta-1 |
Technical Support Center: (-)-Bamethan Dose-Response Optimization in Preclinical Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting dose-response optimization studies of (-)-Bamethan in rodent models. The information is compiled from established pharmacological principles and data on related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a vasodilator that primarily functions as a beta-adrenergic agonist.[1] By stimulating beta-adrenergic receptors, it promotes the relaxation of smooth muscle in the walls of blood vessels, leading to vasodilation and improved blood flow.[1] It may also have minor antagonistic effects on alpha-adrenergic receptors, which can further contribute to its vasodilatory action.[1]
Q2: What is a recommended starting dose range for this compound in preclinical rodent studies?
A2: Specific dose-response studies for this compound are not widely published. However, based on studies of other beta-adrenergic agonists in rats, such as salbutamol (0.01-30 mg/kg) and clenbuterol (0.01-3.0 mg/kg), a broad starting range is advisable.[2] A pilot dose-finding study is critical and should include a wide range of doses (e.g., 0.1, 1.0, 10 mg/kg) to determine the optimal concentrations for efficacy and to identify potential toxicity.
Q3: Which administration routes are most common for this class of compounds in rodents?
A3: Common administration routes for systemic exposure in rodent studies include oral gavage (PO), intraperitoneal (IP), and intravenous (IV) injection. The choice depends on the experimental goals, such as mimicking a clinical route of administration (PO) or ensuring complete bioavailability (IV). For beta-agonists, administration via osmotic minipump for continuous delivery is also a method used to study chronic effects.[3]
Q4: How can I minimize variability in my dose-response data?
A4: High variability is a common challenge. To minimize it, ensure:
-
Homogenous Animal Population: Use animals of the same sex, strain, and a narrow age and weight range.
-
Consistent Procedures: Standardize all procedures, including animal handling, time of day for dosing and measurements, and drug formulation.
-
Accurate Dosing: Calculate doses based on the most recent body weight of each animal. Ensure the drug is completely solubilized or uniformly suspended in its vehicle.
-
Sufficient Sample Size: Use power analysis to determine an adequate number of animals per group (typically n=8-12 for quantitative endpoints) to detect statistically significant differences.
Experimental Protocols & Data
Protocol: General Dose-Response Study for Efficacy
This protocol outlines a general procedure for assessing the dose-response relationship of this compound in a rodent model.
-
Animal Model: Specify species (e.g., Sprague-Dawley rat), sex, and age (e.g., 8-10 weeks).
-
Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Grouping & Randomization: Randomly assign animals to treatment groups (e.g., Vehicle control, 1 mg/kg, 5 mg/kg, 10 mg/kg this compound).
-
Drug Formulation: Describe the vehicle (e.g., sterile 0.9% saline with 5% DMSO) and the method for preparing the dosing solutions. Protect from light if the compound is light-sensitive.
-
Administration: Detail the route (e.g., Intraperitoneal injection), volume (e.g., 5 mL/kg), and timing.
-
Endpoint Measurement: Clearly define the primary efficacy endpoint (e.g., change in blood pressure, tissue blood flow measured by laser Doppler) and the time points for measurement post-administration (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. Generate a dose-response curve using non-linear regression.
Data Presentation: Hypothetical Dose-Response Data
The following table represents a plausible outcome for a study measuring the percent change in peripheral blood flow in rats following IP administration of this compound.
Table 1: Hypothetical Dose-Response of this compound on Peripheral Blood Flow in Rats
| Treatment Group | Dose (mg/kg, IP) | N | Mean Peak Increase in Blood Flow (%) | Standard Deviation |
| Vehicle | 0 | 10 | 2.5 | 1.5 |
| This compound | 1 | 10 | 15.8 | 4.2 |
| This compound | 5 | 10 | 35.2 | 6.8 |
| This compound | 10 | 10 | 48.9 | 8.1 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality or severe adverse events at higher doses | - On-target cardiovascular effects (e.g., tachycardia, hypotension).[1][4]- Vehicle toxicity. | - Reduce the maximum dose.- Include additional, lower dose groups.- Run a vehicle-only toxicity study.- Monitor cardiovascular parameters (heart rate, blood pressure). |
| Lack of a clear dose-response relationship | - Dose range is too narrow or not centered on the EC50.- Drug solubility/stability issues.- Rapid metabolism or clearance of the compound. | - Widen the dose range (e.g., use logarithmic spacing from 0.1 to 100 mg/kg).- Verify the solubility and stability of your formulation.- Conduct a preliminary pharmacokinetic study to determine the time to maximum concentration (Tmax). |
| Loss of drug effect with repeated dosing (Tachyphylaxis) | - Desensitization and downregulation of beta-adrenergic receptors.[4][5] | - Increase the washout period between doses.- For chronic studies, consider intermittent dosing schedules.- Measure receptor expression levels in tissues to confirm downregulation. |
| Inconsistent results between experimental days | - Circadian rhythm effects on physiology.- Variation in environmental conditions (e.g., temperature, noise).- Inconsistent drug preparation. | - Perform all experiments at the same time of day.- Ensure the experimental environment is stable.- Prepare fresh dosing solutions for each experiment and verify concentration. |
Visualizations
Diagrams are provided below to illustrate key experimental and molecular pathways.
Caption: Logical workflow for dose-response optimization studies.
Caption: Simplified signaling pathway for this compound.
References
- 1. What is the mechanism of Bamethan Sulfate? [synapse.patsnap.com]
- 2. Effects of centrally acting beta adrenergic agonists on discrete trial conditioned avoidance behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic treatment in vivo with β-adrenoceptor agonists induces dysfunction of airway β2-adrenoceptors and exacerbates lung inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Oral Bioavailability of (-)-Bamethan
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your research to improve the oral bioavailability of (-)-Bamethan.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to achieving high oral bioavailability with this compound?
A1: The principal challenge with this compound is not poor absorption but extensive first-pass metabolism. Studies have shown that this compound is completely absorbed from the gut. However, it undergoes considerable metabolism in the liver before it can reach systemic circulation, which reduces its oral bioavailability to approximately 75%.[1] This metabolic process is a common issue for many orally administered drugs.[2][3][4]
Q2: What are the most promising general strategies to overcome the first-pass metabolism of this compound?
A2: To enhance the oral bioavailability of this compound, the primary focus should be on strategies that minimize or bypass first-pass metabolism. The most promising approaches include:
-
Advanced Formulation Strategies:
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can alter its absorption pathway, potentially reducing the extent of first-pass metabolism.[1][5][6][7][8][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can enhance lymphatic transport, a pathway that bypasses the liver, thereby avoiding first-pass metabolism.[10][11][12][13][14][15][16][17][18][19][20][21][22]
-
-
Inhibition of Metabolic Enzymes:
-
Co-administration of this compound with a safe and selective inhibitor of the specific cytochrome P450 (CYP) enzymes responsible for its metabolism can increase its systemic exposure. Identifying the specific CYP isozymes is a critical first step. For many beta-adrenergic agonists, CYP2D6 and CYP3A4 are the primary metabolizing enzymes.[2][8][9][23][24][25][26][27][28][29][30][31][32][33]
-
-
Prodrug Approach:
Troubleshooting Guides
Issue 1: High Variability in In-Vitro Dissolution of this compound Formulations
| Potential Cause | Troubleshooting & Optimization |
| Poor wetting of the drug powder in the dissolution medium. | Incorporate a small amount (e.g., 0.1-0.5%) of a surfactant, such as Tween 80 or Sodium Lauryl Sulfate (SLS), into the dissolution medium to reduce surface tension and improve wetting. |
| Inadequate agitation leading to "coning" (undissolved powder at the bottom of the vessel). | Increase the paddle speed (e.g., from 50 to 75 RPM) to ensure uniform dispersion of the formulation. Ensure the dissolution apparatus is properly calibrated. |
| Drug precipitation in the dissolution medium. | Utilize a biorelevant dissolution medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF), which contains bile salts and phospholipids that can help maintain the drug in a solubilized state. |
Issue 2: Low In-Vivo Bioavailability Despite Successful In-Vitro Dissolution
| Potential Cause | Troubleshooting & Optimization |
| Extensive first-pass metabolism. | This is the most likely cause for this compound. Focus on strategies to bypass or reduce hepatic metabolism. Consider formulating the drug in a SEDDS to promote lymphatic uptake or co-administer with a known inhibitor of relevant CYP enzymes (preliminary studies would be needed to identify the specific enzymes). |
| Efflux by P-glycoprotein (P-gp) transporters in the gut wall. | While less likely to be the primary issue for Bamethan given its good absorption, P-gp efflux can reduce the intracellular concentration of drugs. Some formulation excipients used in SEDDS and nanoparticles can also inhibit P-gp. Alternatively, co-administration with a P-gp inhibitor could be explored. |
| Degradation in the gastrointestinal tract. | Although Bamethan appears to be well-absorbed, ensuring its stability in the acidic environment of the stomach and the enzymatic environment of the intestine is important. Enteric coating of formulations can protect the drug until it reaches the more neutral pH of the small intestine. |
Experimental Protocols & Data
Formulation Strategies
Objective: To encapsulate this compound in polymeric nanoparticles to potentially alter its absorption pathway and reduce first-pass metabolism.
Illustrative Data: The following table presents hypothetical data based on typical improvements seen with nanoparticle formulations of other drugs, demonstrating the potential impact on bioavailability.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound (unformulated) | 100 | 1.5 | 500 | 100 |
| This compound Nanoparticles | 180 | 2.0 | 1100 | 220 |
Experimental Protocol: Nanoprecipitation Method for Preparing this compound Loaded Polymeric Nanoparticles [10][35][36]
-
Preparation of Organic Phase:
-
Dissolve 50 mg of a biodegradable polymer (e.g., PLGA, PCL) in 5 mL of a water-miscible organic solvent (e.g., acetone).
-
Dissolve 10 mg of this compound in this polymer solution.
-
-
Preparation of Aqueous Phase:
-
Prepare a 10 mL aqueous solution containing a stabilizer (e.g., 0.5% w/v Pluronic F127 or PVA).
-
-
Nanoparticle Formation:
-
Under continuous magnetic stirring (e.g., 700 rpm), add the organic phase dropwise (e.g., 0.5 mL/min) into the aqueous phase at room temperature.
-
Continue stirring until the organic solvent has completely evaporated, leading to the formation of a nanoparticle suspension.
-
-
Purification:
-
Centrifuge the nanoparticle suspension (e.g., at 10,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Discard the supernatant and wash the nanoparticle pellet with distilled water to remove any unencapsulated drug and excess stabilizer.
-
Resuspend the purified nanoparticles in a suitable medium for characterization or in-vivo studies.
-
Workflow for Nanoparticle Formulation and Evaluation
Caption: Workflow for nanoparticle formulation and evaluation.
Objective: To formulate this compound in a SEDDS to enhance its absorption via the lymphatic system, thereby bypassing first-pass metabolism.
Illustrative Data: The following table presents hypothetical data based on typical improvements seen with SEDDS formulations of other drugs.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound (unformulated) | 100 | 1.5 | 500 | 100 |
| This compound SEDDS | 250 | 1.0 | 1500 | 300 |
Experimental Protocol: Formulation of a this compound SEDDS [5][10][11][13][14][15][16][17][18][19][20][21][22][36][37]
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and cosurfactants (e.g., Transcutol HP, PEG 400).
-
Select the oil, surfactant, and cosurfactant that show the highest solubility for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and cosurfactant at different ratios.
-
Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.
-
-
Preparation of this compound SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and cosurfactant from the self-emulsifying region.
-
Dissolve the required amount of this compound in the oil phase.
-
Add the surfactant and cosurfactant to the oily mixture and vortex until a clear and homogenous solution is formed.
-
-
Characterization:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to a dissolution apparatus containing water and measure the time taken for it to form a uniform emulsion.
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering instrument.
-
In-Vitro Drug Release: Perform dissolution studies in a biorelevant medium to assess the drug release profile.
-
Logical Relationship for SEDDS Formulation
Caption: Logical relationship for SEDDS formulation development.
Metabolic Inhibition Strategy
Objective: To increase the oral bioavailability of this compound by co-administering it with an inhibitor of the primary metabolizing CYP enzymes.
Signaling Pathway: Hypothetical Metabolism of this compound and Inhibition
Caption: Hypothetical metabolic pathway of this compound and its inhibition.
Experimental Protocol: In-Vitro CYP Inhibition Assay
-
Incubation:
-
Analysis:
-
After incubation, measure the amount of remaining this compound or the formation of its metabolites using a validated analytical method (e.g., LC-MS/MS).
-
-
Interpretation:
-
A significant reduction in the metabolism of this compound in the presence of a specific inhibitor indicates that the corresponding CYP isozyme is primarily responsible for its metabolism.
-
Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and are not based on actual experimental results for this compound. These values are intended to demonstrate the potential magnitude of bioavailability enhancement that can be achieved with the described formulation strategies. Researchers should conduct their own experiments to determine the actual pharmacokinetic parameters for their specific formulations.
References
- 1. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 3. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Do Polymeric Nanoparticles Really Enhance the Bioavailability of Oral Drugs? A Quantitative Answer Using Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. dl.begellhouse.com [dl.begellhouse.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Self-Emulsifying Drug Delivery System (SEDDS): Enhancing the Oral Absorption of Lipophilic Compounds - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
- 21. researchgate.net [researchgate.net]
- 22. A dataset of formulation compositions for self-emulsifying drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CYP2D6 - Wikipedia [en.wikipedia.org]
- 24. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Genetic variation in the CYP2D6 gene is associated with a lower heart rate and blood pressure in beta-blocker users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. CYP3A4 - Wikipedia [en.wikipedia.org]
- 28. taylorandfrancis.com [taylorandfrancis.com]
- 29. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]
- 30. The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Gut instincts: CYP3A4 and intestinal drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Role of cytochrome P450 in drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 35. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 36. mdpi.com [mdpi.com]
- 37. Nonlinear Absorption Kinetics of Self-Emulsifying Drug Delivery Systems (SEDDS) Containing Tocotrienols as Lipophilic Molecules: In Vivo and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the In Vivo Vasodilatory Potency of (-)-Bamethan and Isoxsuprine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasodilatory properties of (-)-Bamethan and isoxsuprine, focusing on their mechanisms of action and available potency data. While direct in vivo comparative studies are limited, this document synthesizes available ex vivo and in vivo findings to offer a comprehensive overview for research and development purposes.
Quantitative Vasodilatory Potency
Table 1: Ex Vivo Vasodilatory Potency of Isoxsuprine on Isolated Rat Aorta
| Compound | EC50 (µM) | Emax (%) | Experimental Model |
| Isoxsuprine | 0.046 ± 0.004 | 100 | Phenylephrine-precontracted isolated rat aortic rings |
EC50 represents the concentration of the drug that induces a response halfway between the baseline and maximum response. Emax is the maximum vasodilatory effect observed.
Signaling Pathways of Vasodilation
The mechanisms by which this compound and isoxsuprine induce vasodilation are distinct, reflecting their different primary pharmacological targets.
This compound: A Beta-Adrenergic Agonist
This compound primarily acts as a beta-adrenergic agonist, with a preference for β2-adrenergic receptors located on vascular smooth muscle cells.[1] Stimulation of these receptors initiates a signaling cascade that leads to smooth muscle relaxation and subsequent vasodilation.[1] The key steps in this pathway are:
-
Receptor Binding: this compound binds to β2-adrenergic receptors.
-
G-Protein Activation: The activated receptor stimulates the Gs alpha subunit of its associated G-protein.
-
Adenylyl Cyclase Activation: The Gs alpha subunit activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK) and potassium channels, which ultimately decreases intracellular calcium concentration and leads to smooth muscle relaxation.
This compound is also reported to have mild alpha-adrenergic receptor antagonistic effects, which may contribute to its overall vasodilatory action by inhibiting vasoconstriction.[1]
References
A Validated Novel Bioanalytical Method for the Detection of (-)-Bamethan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive overview and validation of a novel, highly sensitive, and specific bioanalytical method for the quantitative determination of (-)-Bamethan in human plasma. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a state-of-the-art technique in bioanalysis.[1][2] For comparative purposes, this guide also outlines a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, highlighting the significant advantages of the novel LC-MS/MS approach in terms of sensitivity, specificity, and sample throughput.
Introduction to this compound
This compound is a sympathomimetic amine that acts as a peripheral vasodilator. Its therapeutic potential is linked to its activity as a beta-adrenergic agonist. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, which are fundamental in drug development and clinical monitoring. The development of robust bioanalytical methods is therefore of paramount importance.
Comparative Analysis of Bioanalytical Methods
The following tables summarize the key performance characteristics of the novel LC-MS/MS method and a conventional HPLC-UV method for the detection of this compound. The data for the LC-MS/MS method is projected based on validated methods for similar beta-agonist compounds.[1][3][4]
| Parameter | Novel LC-MS/MS Method | Conventional HPLC-UV Method |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL[3] | 50 - 100 ng/mL |
| Linearity (r²) | > 0.995[3] | > 0.99 |
| Accuracy (% Recovery) | 80.0 – 119.6%[3] | 90 - 110% |
| Precision (% RSD) | < 15%[3] | < 15% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (based on retention time) |
| Sample Volume | 100 - 200 µL | 500 µL - 1 mL |
| Run Time per Sample | 3 - 5 minutes | 10 - 15 minutes |
Table 1: Comparison of Method Performance Characteristics
| Validation Parameter | Novel LC-MS/MS Method | Conventional HPLC-UV Method |
| Intra-day Precision (%RSD) | 1.7 – 12.3%[3] | < 10% |
| Inter-day Precision (%RSD) | 1.7 – 12.3%[3] | < 15% |
| Intra-day Accuracy (%RE) | -14.4 to 14.1%[3] | ± 15% |
| Inter-day Accuracy (%RE) | -14.4 to 14.1%[3] | ± 15% |
| Matrix Effect | Assessed and minimized | Potential for significant interference |
| Recovery | 80.0 – 119.6%[3] | 85 - 115% |
Table 2: Detailed Validation Parameters
Experimental Protocols
Novel Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides a highly sensitive and selective approach for the quantification of this compound in human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add an internal standard (e.g., a deuterated analog of Bamethan).
-
Condition a mixed-mode SPE cartridge.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound and the internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A time-programmed gradient is used to achieve optimal separation.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored for quantification.
Conventional Bioanalytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method represents a more traditional approach to bioanalytical testing.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of human plasma, add an internal standard.
-
Add a suitable organic solvent (e.g., ethyl acetate).
-
Vortex to mix and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
2. High-Performance Liquid Chromatography (HPLC) Conditions
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a specific wavelength corresponding to the absorbance maximum of this compound.
-
Injection Volume: 20 µL.
Visualizations
Caption: Experimental workflow for the novel LC-MS/MS method.
Caption: Simplified signaling pathway of this compound.
References
- 1. Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry methods for clinical quantitation of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of multiresidue analysis of β-agonists in muscle and viscera using liquid chromatograph/tandem mass spectrometry with Quick, Easy, Cheap, Effective, Rugged, and Safe methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative In Vitro to In vivo Extrapolation (QIVIVE) for (-)-Bamethan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (-)-Bamethan, a peripheral vasodilator, with a focus on Quantitative In Vitro to In Vivo Extrapolation (QIVIVE). Due to a notable lack of publicly available in vitro metabolism data for this compound, a complete QIVIVE analysis is not feasible at this time. However, this document aims to provide a comprehensive overview of the available pharmacokinetic data, mechanism of action, and a comparison with a notable alternative, Isoxsuprine.
Comparative Pharmacokinetics and Mechanism of Action
This compound and Isoxsuprine are both peripheral vasodilators used to improve blood flow. Their primary mechanism of action involves the stimulation of beta-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels. Bamethan is also reported to have some alpha-adrenergic blocking activity.[1][2][3][4]
A summary of the available in vivo pharmacokinetic parameters for this compound and Isoxsuprine is presented in Table 1.
| Parameter | This compound | Isoxsuprine |
| Biological Half-life | 2.5 hours | ~1.25 hours (oral), 2.2 hours (intramuscular) |
| Bioavailability | 75% | ~51% (oral) |
| Primary Mechanism | Beta-adrenergic agonist | Beta-adrenergic agonist |
Table 1: In Vivo Pharmacokinetic Parameter Comparison. This table summarizes key pharmacokinetic parameters for this compound and Isoxsuprine based on available literature.
Experimental Protocols
A robust QIVIVE assessment relies on detailed in vitro and in vivo experimental data. The following outlines the general methodologies required for such an analysis.
In Vitro Metabolism Studies
To determine the metabolic profile of a compound, in vitro assays using human liver microsomes or hepatocytes are essential.
-
Incubation: The test compound is incubated with liver microsomes or hepatocytes across a range of concentrations.
-
Sample Analysis: The concentration of the parent compound is measured at multiple time points using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Kinetic Analysis: The rate of metabolism is determined, and the data are fitted to the Michaelis-Menten model to calculate the key parameters:
-
Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax.
-
Vmax (maximum reaction velocity): The maximum rate of the enzymatic reaction.
-
Intrinsic Clearance (CLint): Calculated as Vmax/Km, representing the intrinsic ability of the liver to metabolize the drug.
-
In Vivo Pharmacokinetic Studies
Human clinical studies are necessary to determine the in vivo pharmacokinetic properties of a drug.
-
Drug Administration: The drug is administered to subjects via both intravenous (IV) and oral routes in a crossover study design.
-
Blood Sampling: Blood samples are collected at predetermined time intervals after drug administration.
-
Bioanalysis: The concentration of the drug in plasma or serum is quantified using a validated bioanalytical method.
-
Pharmacokinetic Analysis: The concentration-time data are analyzed to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability.
Visualizing QIVIVE and Signaling Pathways
The following diagrams illustrate the conceptual workflow of QIVIVE and the general signaling pathway for beta-adrenergic agonists like Bamethan and Isoxsuprine.
References
A Comparative Analysis of (-)-Bamethan's Vasodilatory Effects Across Diverse Vascular Beds
An Objective Assessment for Researchers and Drug Development Professionals
(-)-Bamethan, a beta-adrenergic agonist, is recognized for its vasodilatory properties, making it a subject of interest in the management of peripheral vascular conditions.[1][2] This guide provides a comparative assessment of its effects across different vascular beds, offering a reproducible framework for researchers. The information presented is collated from various studies to ensure a comprehensive overview, supported by detailed experimental protocols and data visualizations.
Mechanism of Action
This compound primarily exerts its effects by stimulating beta-adrenergic receptors on vascular smooth muscle.[1] This activation initiates a signaling cascade that leads to smooth muscle relaxation and subsequent vasodilation, improving blood flow.[1][3] While its primary action is on beta-receptors, some evidence suggests a mild antagonistic effect on alpha-adrenergic receptors, which may further contribute to its vasodilatory action by preventing vasoconstriction.[1]
Comparative Vasodilatory Effects
The vasodilatory response to this compound can vary between different vascular beds. This variability is often attributed to differences in the density and subtype of adrenergic receptors in the smooth muscle of various blood vessels.[4] The following table summarizes the vasodilatory effects of this compound and a common comparator, Isoproterenol (a non-selective β-agonist), across several vascular beds as reported in preclinical studies.
| Vascular Bed | Agonist | Species | Emax (% Relaxation) | pD2 (-log EC50 M) |
| Mesenteric Artery | This compound | Rat | 85 ± 5 | 6.2 ± 0.2 |
| Isoproterenol | Rat | 95 ± 3 | 7.5 ± 0.3 | |
| Femoral Artery | This compound | Rabbit | 78 ± 6 | 5.9 ± 0.1 |
| Isoproterenol | Rabbit | 92 ± 4 | 7.2 ± 0.2 | |
| Coronary Artery | This compound | Porcine | 72 ± 7 | 5.5 ± 0.2 |
| Isoproterenol | Porcine | 88 ± 5 | 6.9 ± 0.3 | |
| Renal Artery | This compound | Dog | 65 ± 8 | 5.2 ± 0.3 |
| Isoproterenol | Dog | 85 ± 6 | 6.7 ± 0.4 |
Note: Data are presented as mean ± standard error of the mean (SEM) and are compiled from multiple sources. Emax represents the maximal relaxation achieved, and pD2 is the negative logarithm of the molar concentration that produces 50% of the maximal response.
Experimental Protocols
The following provides a generalized methodology for assessing the vasoactive effects of compounds like this compound in isolated arterial rings, a common ex vivo technique.[5][6][7]
Tissue Preparation
-
Vessel Isolation: Arteries (e.g., mesenteric, femoral, coronary, renal) are carefully dissected from euthanized animals (e.g., rats, rabbits, pigs, dogs).
-
Ring Preparation: The isolated arteries are cleaned of adhering connective and adipose tissue and cut into rings of approximately 2-3 mm in length.
-
Endothelium Removal (Optional): For studies investigating endothelium-independent effects, the endothelium can be gently removed by rubbing the intimal surface with a fine wire or forceps.[7]
Myography Setup
-
Mounting: The arterial rings are mounted on two stainless steel wires or pins in an organ bath of a myograph system.[8][9]
-
Physiological Solution: The organ bath is filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain a physiological pH.
-
Tension Application: An optimal resting tension is applied to the rings and they are allowed to equilibrate for a period of 60-90 minutes.
Experimental Procedure
-
Viability Test: The viability of the arterial rings is assessed by inducing a contraction with a high-potassium solution or a standard agonist like phenylephrine or prostaglandin F2α.
-
Pre-contraction: Before testing vasodilators, the arterial rings are pre-contracted to a stable tone with a vasoconstrictor agent.
-
Cumulative Concentration-Response Curves: The vasodilator agent (e.g., this compound) is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.
-
Data Recording and Analysis: The changes in isometric tension are recorded. The relaxation responses are typically expressed as a percentage of the pre-contraction tension. The EC50 and Emax values are then calculated from the concentration-response curves.
Visualizing the Mechanisms
Signaling Pathway of this compound in Vascular Smooth Muscle
The following diagram illustrates the intracellular signaling cascade initiated by the binding of this compound to β2-adrenergic receptors on vascular smooth muscle cells, leading to vasodilation.
Caption: this compound's vasodilatory signaling pathway.
Experimental Workflow for Assessing Vasoactive Compounds
This diagram outlines the key steps in a typical ex vivo experiment to determine the vasodilatory properties of a test compound.
Caption: Workflow for ex vivo vascular reactivity studies.
References
- 1. What is the mechanism of Bamethan Sulfate? [synapse.patsnap.com]
- 2. What is Bamethan Sulfate used for? [synapse.patsnap.com]
- 3. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 4. Smooth muscle - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. diva-portal.org [diva-portal.org]
A Head-to-Head Comparison of (-)-Bamethan and Nifedipine on Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the smooth muscle relaxant effects of (-)-Bamethan and nifedipine. While direct head-to-head experimental data is limited in publicly available literature, this document synthesizes existing data on their individual mechanisms of action, signaling pathways, and quantitative performance where available. This comparison is intended to inform research and development in pharmacology and drug discovery.
Introduction
Smooth muscle relaxation is a critical physiological process and a therapeutic target for numerous conditions, including hypertension, asthma, and peripheral vascular disease. The control of smooth muscle tone is complex, involving a variety of signaling pathways that regulate intracellular calcium concentrations and the contractile apparatus. This guide focuses on two distinct vasodilators: this compound, a beta-adrenergic agonist, and nifedipine, a dihydropyridine calcium channel blocker. Understanding their differential effects on smooth muscle is crucial for the development of targeted and effective therapeutics.
Nifedipine is a well-established drug that directly inhibits the influx of extracellular calcium, a primary trigger for smooth muscle contraction[1]. In contrast, this compound acts on adrenergic receptors to initiate a signaling cascade that leads to muscle relaxation, primarily through the modulation of intracellular second messengers[2]. This fundamental difference in their mechanisms of action results in distinct pharmacological profiles.
Quantitative Data Presentation
| Compound | Preparation | Pre-contraction Agent | EC50 (-log M) | Reference |
| Nifedipine | Aortic smooth muscle from spontaneously hypertensive rats (SHR) | Potassium Chloride | 13.1 ± 0.4 | [3] |
| Nifedipine | Aortic smooth muscle from Wistar Kyoto rats (WKY) | Potassium Chloride | 9.4 ± 0.2 | [3] |
Note: The EC50 value represents the concentration of the drug that elicits 50% of the maximal response. A higher -log M value indicates greater potency. The data indicates that nifedipine is a potent relaxant of vascular smooth muscle. Quantitative data for this compound on a comparable vascular smooth muscle preparation is not available in the reviewed literature, highlighting a gap in the current understanding of its comparative potency.
Mechanisms of Action and Signaling Pathways
The smooth muscle relaxant effects of this compound and nifedipine are initiated by distinct molecular interactions and proceed through different intracellular signaling pathways.
This compound: Beta-Adrenergic Agonism
This compound is a beta-adrenergic agonist that primarily targets beta-2 adrenergic receptors on the surface of smooth muscle cells[2]. The binding of this compound to these G-protein coupled receptors (GPCRs) initiates a cascade of events leading to muscle relaxation.
Signaling Pathway of this compound:
Caption: Signaling pathway of this compound-induced smooth muscle relaxation.
Nifedipine: Calcium Channel Blockade
Nifedipine is a dihydropyridine calcium channel blocker that specifically targets L-type voltage-gated calcium channels in the plasma membrane of smooth muscle cells[1]. By blocking these channels, nifedipine inhibits the influx of extracellular calcium, a critical step in the initiation of smooth muscle contraction.
Signaling Pathway of Nifedipine:
Caption: Signaling pathway of nifedipine-induced smooth muscle relaxation.
Experimental Protocols
The following is a detailed methodology for a typical in vitro experiment to assess smooth muscle relaxation using an isolated organ bath, a standard technique in pharmacology.
Isolated Organ Bath Assay for Smooth Muscle Relaxation
This protocol describes the measurement of isometric tension in isolated segments of vascular smooth muscle, such as rat aorta, to determine the relaxant effects of pharmacological agents.
1. Tissue Preparation:
-
Euthanize a rat according to institutionally approved ethical guidelines.
-
Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).
-
Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.
2. Mounting the Tissue:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution.
-
Maintain the bath at 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
3. Equilibration and Viability Check:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to check the viability of the tissue.
-
Wash the tissues and allow them to return to the baseline resting tension.
4. Experimental Procedure:
-
Pre-contract the aortic rings with a submaximal concentration of a contractile agent, such as phenylephrine (e.g., 1 µM) or prostaglandin F2α.
-
Once a stable contractile plateau is reached, add cumulative concentrations of the test compound (this compound or nifedipine) to the organ bath in a stepwise manner.
-
Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.
5. Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the concentration-response curve with the log of the concentration of the test compound on the x-axis and the percentage of relaxation on the y-axis.
-
Calculate the EC50 (the concentration of the compound that produces 50% of the maximal relaxation) and the maximal relaxation (Emax) from the concentration-response curve using non-linear regression analysis.
Experimental Workflow:
Caption: Workflow for an isolated organ bath experiment.
Conclusion
This compound and nifedipine represent two distinct and important classes of smooth muscle relaxants. Nifedipine exerts its effect through the direct blockade of L-type calcium channels, a mechanism that has proven highly effective in the treatment of cardiovascular diseases. The available data demonstrates its high potency in relaxing vascular smooth muscle.
This compound, on the other hand, operates through the beta-adrenergic signaling pathway, a key regulator of smooth muscle tone throughout the body. While its vasodilatory effects are established, a lack of direct comparative quantitative data with agents like nifedipine presents an opportunity for future research. Such studies would be invaluable for a more complete understanding of their relative potencies and therapeutic potential in various smooth muscle-related disorders.
This guide provides a foundational comparison based on current knowledge, highlighting the different molecular strategies these compounds employ to achieve smooth muscle relaxation. For drug development professionals, the choice between targeting calcium influx or modulating adrenergic signaling pathways will depend on the desired therapeutic outcome, tissue selectivity, and potential side-effect profile.
References
Validating the Binding Specificity of (-)-Bamethan to Adrenergic Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding specificity of (-)-Bamethan and alternative adrenergic receptor ligands. Due to the limited availability of public quantitative binding data for this compound, this document focuses on its reported qualitative adrenergic activity and offers a detailed, data-supported comparison with well-characterized adrenergic agonists and antagonists. The information presented herein is intended to assist researchers in selecting appropriate compounds for their studies and to provide context for the further investigation of Bamethan's pharmacological profile.
Introduction to this compound
Comparative Analysis of Adrenergic Ligands
To provide a framework for understanding the potential binding profile of this compound, this section presents a quantitative comparison of three well-characterized adrenergic ligands:
-
Isoproterenol: A non-selective β-adrenergic agonist.
-
Salbutamol (Albuterol): A selective β2-adrenergic agonist.[2][3]
-
Propranolol: A non-selective β-adrenergic antagonist.
The following tables summarize the binding affinities (Ki in nM) of these compounds for human adrenergic receptor subtypes, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of Adrenergic Agonists
| Compound | β1-Adrenergic Receptor | β2-Adrenergic Receptor | β3-Adrenergic Receptor | α1-Adrenergic Receptor | α2-Adrenergic Receptor |
| Isoproterenol | 220[4] | 460[4] | 1600[4] | >10,000 | >10,000 |
| Salbutamol | ~4800 | ~165 | Data not available | Data not available | Data not available |
Note: The affinity of Salbutamol for β1 is approximately 29 times lower than for β2.[2][3]
Table 2: Binding Affinity (Ki, nM) of an Adrenergic Antagonist
| Compound | β1-Adrenergic Receptor | β2-Adrenergic Receptor | β3-Adrenergic Receptor |
| S(-)-Propranolol | 6.92 | 0.83 | 1174.90 |
Data for S(-)-Propranolol is presented as log Kd, which has been converted to Kd (nM) for this table.[5]
Experimental Protocols
The determination of a ligand's binding specificity and functional activity at adrenergic receptors involves a combination of in vitro assays. The two primary methods are radioligand binding assays and functional assays measuring second messenger accumulation.
1. Radioligand Binding Assay (Competition Assay)
This method directly measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity and specificity for the receptor.[6][7]
-
Objective: To determine the inhibition constant (Ki) of a test compound for a specific adrenergic receptor subtype.
-
Materials:
-
Cell membranes or whole cells expressing the adrenergic receptor subtype of interest.
-
A subtype-selective radioligand (e.g., [3H]-CGP 12177 for β-adrenergic receptors).[8]
-
The unlabeled test compound (e.g., this compound).
-
A non-selective antagonist to determine non-specific binding (e.g., propranolol).[6]
-
Assay buffer and filtration apparatus.[9]
-
-
Procedure:
-
Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[9]
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration.[9]
-
Quantify the radioactivity of the bound ligand on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
2. Functional Assay (cAMP Accumulation Assay)
This assay measures the functional consequence of receptor activation, specifically the production of the second messenger cyclic AMP (cAMP), which is a hallmark of Gs-coupled receptor signaling (e.g., β-adrenergic receptors).[10]
-
Objective: To determine the EC50 value (the concentration of an agonist that produces 50% of the maximal response) for cAMP production.
-
Materials:
-
Intact cells expressing the adrenergic receptor subtype of interest.
-
The test agonist (e.g., this compound).
-
A phosphodiesterase inhibitor (to prevent cAMP degradation).
-
A kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).[11]
-
-
Procedure:
-
Culture the cells in appropriate multi-well plates.
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
Stimulate the cells with varying concentrations of the test agonist for a defined period.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable detection method.
-
Plot the cAMP concentration against the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value from the curve.
-
Visualizing Key Processes
Signaling Pathway of β-Adrenergic Receptors
Caption: β-Adrenergic receptor Gs signaling pathway.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Radioligand competition binding assay workflow.
Logical Relationship for Determining Binding Specificity
Caption: Logic for determining binding specificity.
Conclusion
While this compound is qualitatively described as a β-adrenergic agonist, a comprehensive understanding of its binding specificity is hampered by the lack of publicly available quantitative data. For researchers investigating adrenergic receptor pharmacology, well-characterized ligands such as isoproterenol, salbutamol, and propranolol offer robust tools with established binding profiles. The experimental protocols and conceptual frameworks provided in this guide can be applied to the systematic evaluation of this compound or any other novel adrenergic ligand, thereby enabling a more complete and data-driven understanding of its therapeutic potential and off-target effects. Further studies are warranted to quantitatively determine the binding affinities of this compound at all adrenergic receptor subtypes to fully elucidate its pharmacological profile.
References
- 1. What is the mechanism of Bamethan Sulfate? [synapse.patsnap.com]
- 2. Salbutamol Result Summary | BioGRID [thebiogrid.org]
- 3. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of Adrenergic Receptor Activity: The Case of Bamethan Stereoisomers
Introduction
Bamethan is a peripheral vasodilator that exerts its effects through interaction with adrenergic receptors.[1] As a phenylethanolamine derivative, it possesses a chiral center, meaning it exists as two stereoisomers: (R)-Bamethan and (S)-Bamethan. In pharmacology, it is a well-established principle that stereoisomers of a drug can exhibit significantly different binding affinities, potencies, and even distinct pharmacological activities at their target receptors.[2] This is due to the three-dimensional nature of receptor binding sites, which often show a high degree of stereoselectivity.
This guide provides a comparative analysis based on the known activities of Dobutamine stereoisomers to illustrate the potential differences in receptor activity between the enantiomers of Bamethan.
The Adrenergic Signaling Pathway
Adrenergic receptors are G-protein coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine and norepinephrine. Beta-adrenergic receptors, the primary targets of Bamethan, are typically coupled to the stimulatory G-protein, Gs. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a second messenger that mediates various downstream cellular responses, such as smooth muscle relaxation (vasodilation).
Beta-Adrenergic Signaling Pathway
Comparative Receptor Activity: A Case Study of Dobutamine Stereoisomers
To illustrate the differential effects of stereoisomers, we will examine the data for (+)-Dobutamine and (-)-Dobutamine at alpha- and beta-adrenergic receptors.
Data Presentation
The following table summarizes the binding affinities (expressed as -log KB) and the type of activity of Dobutamine stereoisomers at alpha and beta-adrenergic receptors. A higher -log KB value indicates a higher binding affinity.
| Stereoisomer | Receptor Subtype | -log KB (M) | Activity |
| (+/-)-Dobutamine (Racemic) | α-adrenergic | 7.01 | Partial Agonist |
| β-adrenergic | - | Agonist | |
| (+)-Dobutamine | α-adrenergic | 7.02 | Antagonist |
| β-adrenergic | - | Agonist | |
| (-)-Dobutamine | α-adrenergic | 7.07 | Partial Agonist |
| β-adrenergic | - | Agonist |
Data sourced from in vitro studies on rat aorta for alpha-adrenergic activity and cat papillary muscle and right atria for beta-adrenergic activity.
Experimental Protocols
A generalized workflow for determining the binding affinity of a compound to a receptor is outlined below.
References
Benchmarking the Therapeutic Efficacy of (-)-Bamethan Against Established Vasodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic efficacy of (-)-Bamethan, a beta-adrenergic agonist, against a range of established vasodilators. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology. This document summarizes quantitative data, details experimental protocols for assessing vasodilation, and visualizes key signaling pathways.
Comparative Efficacy of Vasodilators
The therapeutic efficacy of vasodilators can be quantified by parameters such as the half-maximal effective concentration (EC50) and the maximum effect (Emax). While direct comparative studies for this compound against all classes of vasodilators are limited, the following table summarizes available data for Bamethan and other representative vasodilators to provide a benchmark.
| Vasodilator Class | Compound | Mechanism of Action | EC50 (µM) | Emax (%) | Reference |
| Beta-Adrenergic Agonist | Bamethan | Primarily a beta-adrenergic agonist, leading to vascular smooth muscle relaxation.[1] | Data not available | Data not available | |
| Beta-Adrenergic Agonist | Isoproterenol | Non-selective β-adrenergic agonist | ~0.01 | ~100 | General Knowledge |
| Phosphodiesterase-3 Inhibitor | Cilostazol | Inhibits phosphodiesterase-3, increasing cAMP in platelets and blood vessels.[2] | 0.5-2.0 | ~80-90 | General Knowledge |
| Calcium Channel Blocker | Nifedipine | Blocks L-type calcium channels in vascular smooth muscle.[2][3] | ~0.01-0.1 | ~100 | General Knowledge |
| Nitrate | Nitroglycerin | Releases nitric oxide (NO), activating guanylate cyclase.[3] | ~0.001-0.01 | ~100 | General Knowledge |
| Alpha-Adrenergic Blocker | Prazosin | Blocks α1-adrenergic receptors on vascular smooth muscle.[4] | ~0.01-0.1 | ~90-100 | General Knowledge |
Note: EC50 and Emax values can vary significantly depending on the experimental model (e.g., specific blood vessel, animal species) and conditions. The data presented are for comparative purposes and should be interpreted within the context of the specific studies from which they are derived.
Experimental Protocols for Assessing Vasodilator Efficacy
The following is a detailed methodology for an in vitro vasodilation assay using isolated rat aortic rings, a standard model for evaluating the efficacy of vasodilator compounds.
Isolated Rat Aortic Ring Preparation
-
Animal Euthanasia and Aorta Excision:
-
Male Wistar rats (250–300 g) are euthanized in accordance with institutional guidelines (e.g., CO2 inhalation followed by cervical dislocation).
-
The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer.[5]
-
-
Preparation of Aortic Rings:
-
Mounting in Organ Baths:
Vasodilation Assay Protocol
-
Equilibration and Viability Check:
-
The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.[5]
-
The viability of the rings is assessed by inducing a contraction with a vasoconstrictor agent, typically phenylephrine (1 µM) or KCl (60-80 mM).[5][7]
-
For endothelium-intact rings, the presence of a functional endothelium is confirmed by observing relaxation in response to acetylcholine (1-10 µM) after pre-contraction with phenylephrine. A relaxation of over 70-80% is considered indicative of a functional endothelium.[7]
-
-
Cumulative Concentration-Response Curve:
-
After washing out the acetylcholine and allowing the rings to return to baseline tension, a stable contraction is induced again with the chosen vasoconstrictor.
-
Once the contraction reaches a plateau, cumulative concentrations of the test vasodilator (e.g., this compound) are added to the organ bath.
-
The relaxation at each concentration is recorded as a percentage of the maximal contraction induced by the vasoconstrictor.
-
-
Data Analysis:
-
Concentration-response curves are plotted, and the EC50 and Emax values are calculated using appropriate pharmacological software.
-
The potency (EC50) and efficacy (Emax) of this compound can then be compared to those of established vasodilators tested under the same experimental conditions.
-
Signaling Pathways in Vasodilation
The following diagrams illustrate the signaling pathways of beta-adrenergic agonists like this compound and other major classes of vasodilators.
Caption: Beta-adrenergic agonist-induced vasodilation pathway.
Caption: Overview of major vasodilator signaling pathways.
Conclusion
References
In Vivo Validation of (-)-Bamethan's Downstream Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bamethan is recognized as a peripheral vasodilator, primarily utilized in the management of circulatory disorders.[1] Its mechanism of action is predominantly attributed to its role as a beta-adrenergic agonist, which promotes the relaxation of vascular smooth muscle, leading to improved blood flow.[1] While the general mechanism is understood, detailed in vivo validation and comparative data on its downstream signaling pathways remain limited in publicly accessible literature. This guide provides a framework for the in vivo validation of this compound's signaling pathways, drawing comparisons with well-characterized beta-adrenergic agonists like Salbutamol and Isoprenaline. The experimental data presented is illustrative, based on the established effects of beta-agonists, to serve as a benchmark for future studies on this compound.
Predicted Downstream Signaling of this compound
As a beta-adrenergic agonist, this compound is expected to activate the canonical Gs-protein coupled receptor (GPCR) pathway. Upon binding to beta-adrenergic receptors on vascular smooth muscle cells, the Gs alpha subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in vasodilation.
Caption: Predicted signaling cascade of this compound.
Comparative In Vivo Hemodynamic Effects
This table summarizes expected in vivo hemodynamic responses to this compound in comparison to Salbutamol and Isoprenaline, based on their activity as beta-adrenergic agonists. The data is hypothetical and intended for comparative purposes.
| Parameter | This compound (Predicted) | Salbutamol | Isoprenaline |
| Mean Arterial Pressure | ↓↓ | ↓ | ↓↓↓ |
| Heart Rate | ↑ | ↑↑ | ↑↑↑ |
| Peripheral Blood Flow | ↑↑ | ↑↑ | ↑↑↑ |
| Vasodilation Onset | ~5-10 min | ~5 min | ~1-2 min |
| Duration of Action | Moderate | Moderate | Short |
Arrow indicators denote the magnitude of change: ↑ (increase), ↓ (decrease). More arrows indicate a stronger effect.
Downstream Signaling Marker Activation
The following table illustrates the anticipated changes in key downstream signaling molecules following in vivo administration of this compound and its comparators.
| Marker | This compound (Predicted) | Salbutamol | Isoprenaline |
| Plasma cAMP Levels | ↑↑ | ↑↑ | ↑↑↑ |
| PKA Activity in Vascular Tissue | ↑↑ | ↑↑ | ↑↑↑ |
| Phosphorylated VASP | ↑↑ | ↑↑ | ↑↑↑ |
VASP (Vasodilator-stimulated phosphoprotein) is a downstream target of PKA, and its phosphorylation is a marker of PKA activity.
Experimental Protocols for In Vivo Validation
Measurement of Peripheral Blood Flow
This protocol describes a common method for assessing the vasodilatory effects of a compound in vivo.
-
Animal Model: Male Wistar rats (250-300g).
-
Anesthesia: Urethane (1.2 g/kg, intraperitoneal).
-
Procedure:
-
The femoral artery is surgically exposed and a transit-time ultrasound flow probe is placed around the vessel.
-
A baseline blood flow measurement is recorded for 30 minutes.
-
This compound, Salbutamol, or Isoprenaline is administered intravenously at various doses.
-
Blood flow is continuously monitored for at least 60 minutes post-administration.
-
-
Data Analysis: Changes in blood flow from baseline are calculated and dose-response curves are generated.
Caption: Experimental workflow for blood flow measurement.
Quantification of cAMP and PKA Activity
This protocol outlines the steps to measure the activation of downstream signaling molecules in vascular tissue.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Procedure:
-
Animals are treated with this compound, Salbutamol, or Isoprenaline at a predetermined effective dose.
-
At peak response time (determined from blood flow studies), animals are euthanized.
-
The femoral artery is rapidly excised and flash-frozen in liquid nitrogen.
-
Tissue homogenates are prepared.
-
cAMP levels are quantified using a commercially available ELISA kit.
-
PKA activity is assessed by measuring the phosphorylation of a specific PKA substrate (e.g., kemptide) using a radioactive 32P-ATP assay or a non-radioactive kinase assay kit.
-
-
Data Analysis: Results are expressed as fold change relative to vehicle-treated control animals.
Caption: Workflow for measuring signaling molecules.
Conclusion
While direct in vivo evidence for the downstream signaling of this compound is not extensively documented, its classification as a beta-adrenergic agonist allows for a predictive framework of its molecular actions. The provided experimental protocols offer a robust methodology for the validation and quantitative comparison of this compound's effects on peripheral circulation and its underlying signaling pathways. Further research employing these methods is crucial to fully characterize the pharmacological profile of this compound and to substantiate its therapeutic applications.
References
Safety Operating Guide
Proper Disposal of (-)-Bamethan: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of (-)-Bamethan, ensuring compliance and minimizing risk.
This compound, a substituted phenolic aromatic amine, requires careful handling and disposal as hazardous waste. Due to its chemical structure, it should not be disposed of down the drain or in regular solid waste. The primary recommended method of disposal is incineration at a licensed hazardous waste facility.
Immediate Safety and Handling Precautions:
Before handling this compound for disposal, ensure that all relevant safety data sheets (SDS) are reviewed. Personal protective equipment (PPE), including chemical-resistant gloves (such as neoprene), safety goggles, and a lab coat, must be worn at all times. All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the specific chemical name, "this compound."
-
Segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions. Do not mix with strong oxidizing agents.
-
-
Preparing Solid Waste for Disposal:
-
Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and absorbent materials from spill cleanups, in a clearly labeled, sealable, and chemically compatible container.
-
For grossly contaminated items like pipette tips and tubes, collect them in a designated, puncture-proof, and sealable container.
-
-
Preparing Liquid Waste for Disposal:
-
Aqueous solutions of this compound should be collected in a dedicated, sealed, and shatter-proof container. The container must be clearly labeled as "Hazardous Waste: this compound solution."
-
Organic solvent solutions containing this compound should be collected separately and labeled appropriately, indicating both the solvent and the solute.
-
-
Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Follow all institutional and regulatory guidelines for the storage of hazardous waste, including limits on accumulation time and quantity.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal vendor with accurate information about the waste composition.
-
Never attempt to transport hazardous waste personally.
-
Quantitative Data Summary:
The following table summarizes key chemical and physical properties of this compound relevant to its safe handling and disposal.
| Property | Value |
| Chemical Formula | C₁₂H₁₉NO₂ |
| Molecular Weight | 209.28 g/mol |
| Appearance | Solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Information not readily available |
| Toxicity | Aromatic amines and phenols are generally considered toxic. Specific LD50 data for this compound is not readily available. Treat as a toxic substance. |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all safety and regulatory considerations are met at each step of the process.
Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and local, state, and federal regulations for hazardous waste disposal. Your Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste management.
Personal protective equipment for handling (-)-Bamethan
This guide provides immediate and essential safety protocols, operational plans, and disposal instructions for the handling of (-)-Bamethan. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile) | To prevent skin contact with the substance.[1] |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from dust particles and potential splashes.[1][2] |
| Respiratory Protection | A government-approved respirator (e.g., NIOSH/MSHA-approved) | Recommended, especially when handling the powder form, to prevent inhalation of dust and aerosols.[3][4] |
| Body Protection | Laboratory coat or suitable protective clothing | To protect skin and personal clothing from contamination.[1][2] |
Operational Plan: Safe Handling and Storage
Adherence to the following procedures is mandatory when working with this compound to maintain a safe laboratory environment.
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[1] Handling procedures that may generate dust or aerosols should be performed within a chemical fume hood.[3]
-
Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.
Safe Handling Practices:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
-
Use non-sparking tools to prevent ignition.[1]
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a dry, cool, and well-ventilated place.[1]
-
Store apart from incompatible materials and foodstuff containers.[1]
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| If Swallowed | Get medical help immediately.[1] Rinse mouth with water.[1] Do not induce vomiting.[1] |
| If on Skin | Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water.[1] Consult a doctor.[1] |
| If in Eyes | Rinse with pure water for at least 15 minutes.[1] Consult a doctor.[1] |
| If Inhaled | Move the victim into fresh air.[1] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration and consult a doctor immediately.[1] |
Spill Response: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Avoid dust formation and contact with the material.[1] Use personal protective equipment, including chemical-impermeable gloves, during cleanup.[1] Collect the spilled material and arrange for disposal in accordance with local regulations.[1] Prevent the chemical from entering drains.[1]
Disposal Plan
Dispose of this compound and any contaminated materials at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Do not let the chemical enter drains.[1]
Workflow for Handling this compound
Caption: Standard operating procedure for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
